MDL-28170
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88191-84-8 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1 |
InChI Key |
NGBKFLTYGSREKK-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Appearance |
Assay:≥95%A crystalline solid |
Other CAS No. |
88191-84-8 |
Synonyms |
CalI III calpain inhibitor III carbobenzoxyvalylphenylalanine aldehyde Cbz-Val-Phe-H cBz-ValPheH CbzValPheH MDL 28170 MDL-28170 MDL28170 N-benzyloxycarbonylvalylphenylalaninal N-benzyloxycarbonylvalylphenylalanine aldehyde N-CBZ-Val-Phe-al |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MDL-28170 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable dipeptide aldehyde that has garnered significant interest in the field of neuroscience for its neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Calpain Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of calpains, a family of calcium-dependent cysteine proteases. Specifically, this compound targets calpain-1 (μ-calpain) and calpain-2 (m-calpain), which are ubiquitously expressed in the central nervous system.[1] Under pathological conditions such as excitotoxicity, traumatic brain injury (TBI), and cerebral ischemia, intracellular calcium levels rise uncontrollably, leading to the overactivation of calpains.[2][3] This aberrant calpain activity results in the proteolytic degradation of essential neuronal proteins, contributing to cytoskeletal collapse, synaptic dysfunction, and ultimately, neuronal death.[3][4] this compound mitigates this neurotoxic cascade by binding to the active site of calpains, thereby preventing the cleavage of their substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Source |
| Calpain | K_i | 10 nM | |
| Cathepsin B | K_i | 25 nM | |
| Calpain | IC_50 | 11 nM | |
| SARS-CoV Replication (Vero 76 cells) | IC_50 | 10 μM | |
| Trypanosoma cruzi bloodstream trypomastigotes | IC_50/24h | 20.4 µM | |
| Cell-based Assay | EC_50 | 14 μM |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Injury/Disease Model | Dosing Regimen | Outcome | Source |
| Mouse | Controlled Cortical Impact (TBI) | 20 mg/kg IV + 40 mg/kg IP (extended regimen) | 44% reduction in cortical & 40% in hippocampal spectrin degradation | |
| Gerbil | Global Cerebral Ischemia | 50 mg/kg IP at 0.5 and 3h post-ischemia | Protection against cortical neuronal damage | |
| Rat | Focal Cerebral Ischemia | 10 mg/kg bolus + 3.33 mg/kg/hr infusion | Significant reduction in infarct volume | |
| Neonatal Rat | Hypoxic-Ischemic Brain Injury | 24 mg/kg IP initial dose + 12 mg/kg every 4h | Decreased necrotic and apoptotic cells | |
| Mouse | MPTP Model of Parkinson's Disease | Intracerebroventricular infusion | Attenuated loss of nigral dopamine neurons | |
| Rat | Kainic Acid-Induced Excitotoxicity | Intraperitoneal injections | Decreased neuronal damage in hippocampal slice cultures |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Calpain-Mediated Neurotoxicity and this compound Inhibition
Experimental Workflow for Assessing Neuroprotection in a TBI Model
References
- 1. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calpain-Glo™ Protease Assay Protocol [worldwide.promega.com]
- 4. ahajournals.org [ahajournals.org]
MDL-28170: A Potent Modulator of Calpain and Cathepsin B in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable dipeptide aldehyde that functions as a selective inhibitor of calpain and cathepsin B. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly in studies of neurodegenerative diseases and traumatic brain injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its effects on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers employing this compound in their experimental designs.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, ischemic stroke, and muscular dystrophy. Cathepsin B, a lysosomal cysteine protease, is also involved in protein turnover and apoptosis, and its aberrant activity has been linked to cancer progression and inflammatory diseases.
This compound (Z-Val-Phe-CHO) has emerged as a key pharmacological tool for investigating the roles of calpain and cathepsin B in these processes. Its selectivity and cell-permeability allow for targeted inhibition in both in vitro and in vivo models.
Mechanism of Action
This compound acts as a reversible aldehyde inhibitor of calpain and cathepsin B. The aldehyde group of this compound forms a covalent but reversible bond with the active site cysteine residue of these proteases, thereby blocking their catalytic activity. This inhibition prevents the proteolysis of downstream substrates, mitigating the pathological effects of their overactivation.
Quantitative Inhibitory Data
The inhibitory potency of this compound against calpain and cathepsin B has been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Enzyme | Inhibition Constant (Ki) | Reference |
| Calpain | 10 nM | [2][3] |
| Cathepsin B | 25 nM | [2][3] |
| Enzyme/Assay | Half-Maximal Inhibitory Concentration (IC50) | Reference |
| Calpain | 11 nM | |
| SARS-CoV Replication (Vero 76 cells) | 10 µM | |
| Cell-based Assay | 14 µM |
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol describes a common method for measuring calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells or tissue of interest
-
This compound
-
Extraction Buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)
-
10X Reaction Buffer (e.g., containing Tris-HCl and CaCl2)
-
Calpain Substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
Lyse cells or homogenize tissue in ice-cold Extraction Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Cell lysate (containing a standardized amount of protein)
-
This compound at various concentrations (for inhibition studies) or vehicle control.
-
10X Reaction Buffer.
-
-
Include a blank control (Extraction Buffer without lysate) and a positive control (purified calpain).
-
-
Reaction Initiation and Measurement:
-
Add the calpain substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cathepsin B Activity Assay (Fluorometric)
This protocol outlines a general procedure for assessing cathepsin B activity.
Materials:
-
Cells or tissue of interest
-
This compound
-
Cell Lysis Buffer (e.g., containing MES, DTT)
-
Reaction Buffer (e.g., containing MES)
-
Cathepsin B Substrate (e.g., Z-RR-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the calpain activity assay protocol.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Cell lysate
-
This compound at desired concentrations or vehicle control.
-
Reaction Buffer.
-
-
Include appropriate blank and positive controls.
-
-
Reaction Initiation and Measurement:
-
Add the cathepsin B substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Analyze the data as described for the calpain activity assay.
-
In Vivo Administration in Rodent Models
This compound is frequently used in animal models to investigate its therapeutic potential. The following provides examples of administration routes and dosages.
| Model | Species | Dose | Route of Administration | Reference |
| Hypoxic-Ischemic Brain Injury | Neonatal Rat | Initial dose of 24 mg/kg, followed by 12 mg/kg every 4 hours for a total of 60 mg/kg | Intraperitoneal (i.p.) | |
| Traumatic Brain Injury | Mouse | 20 mg/kg followed by 40 mg/kg at later time points | Intravenous (i.v.) followed by i.p. | |
| Focal Cerebral Ischemia | Rat | 10 mg/kg bolus followed by 3.33 mg/kg/hour infusion | Intravenous (i.v.) | |
| Diabetic Neuropathy | Rat | 10 mg/kg/day | Intraperitoneal (i.p.) | |
| Zymosan-induced Paw Inflammation | Rat | Single dose | Intraperitoneal (i.p.) or onto the lumbar spinal cord |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for testing calpain inhibitors.
Caption: this compound inhibits apoptosis by blocking calpain activation.
Caption: this compound reduces inflammation by inhibiting the NF-κB pathway.
Caption: this compound promotes cell survival via the PI3K/Akt pathway.
Caption: A typical workflow for evaluating calpain inhibitors in vitro.
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of calpain and cathepsin B in health and disease. Its well-characterized inhibitory profile, coupled with its cell permeability and ability to cross the blood-brain barrier, allows for its application in a wide array of experimental settings. This guide provides a solid foundation for the effective use of this compound, from understanding its fundamental mechanism to applying it in complex biological systems. As research continues to unravel the intricate involvement of these proteases in various pathologies, the utility of selective inhibitors like this compound will undoubtedly continue to grow, paving the way for the development of novel therapeutic strategies.
References
The Calpain Inhibitor MDL-28170: A Deep Dive into its Neuroprotective Role in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170, a potent, cell-permeable inhibitor of calpains, has emerged as a significant tool in the study of neurodegenerative diseases. Calpains, a family of calcium-dependent cysteine proteases, are crucial for normal neuronal function, but their overactivation is a key pathological event in many neurodegenerative conditions, leading to the breakdown of essential cellular proteins and ultimately, cell death. This compound's ability to cross the blood-brain barrier and inhibit these proteases makes it a valuable agent for investigating the therapeutic potential of calpain inhibition. This technical guide provides a comprehensive overview of the role of this compound in various neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved.
Mechanism of Action
This compound primarily functions by inhibiting calpain-1 (μ-calpain) and calpain-2 (m-calpain). In neurodegenerative diseases, elevated intracellular calcium levels lead to the sustained activation of calpains. This aberrant activity results in the cleavage of numerous substrates, including cytoskeletal proteins (e.g., spectrin, neurofilaments), synaptic proteins, and key signaling molecules. This proteolytic cascade disrupts cellular homeostasis, impairs axonal transport, and triggers apoptotic and necrotic cell death pathways. By blocking calpain activity, this compound helps to preserve the integrity of these vital proteins, thereby exerting its neuroprotective effects.
Role in Parkinson's Disease Models
In models of Parkinson's disease, calpain activation is implicated in the degeneration of dopaminergic neurons in the substantia nigra and the aggregation of α-synuclein, a hallmark of the disease. Studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model have demonstrated the neuroprotective effects of this compound.
Quantitative Data: Parkinson's Disease Models
| Model | Treatment Protocol | Outcome Measure | Result | Reference |
| MPTP Mouse Model | Intracerebroventricular administration of this compound one day before MPTP injection. | Loss of nigral Tyrosine Hydroxylase (TH+) neurons | Attenuated the loss of nigral TH+ neurons to 17.8% versus a 55.9% loss in vehicle-treated controls.[1] |
Experimental Protocol: Neuroprotection in MPTP Mouse Model
Animal Model: C57BL/6 mice.
Procedure:
-
Intracerebroventricular cannulation is performed on anesthetized mice.
-
One day following surgery, a single injection of this compound (dissolved in a vehicle such as DMSO) or vehicle is administered directly into the lateral ventricle.
-
MPTP is administered via intraperitoneal injections (e.g., four injections of 20 mg/kg at 2-hour intervals).
-
Animals are sacrificed at a designated time point (e.g., 7-21 days) after MPTP administration.
-
Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
-
Stereological counting methods are used to quantify the number of TH-positive neurons.
Signaling Pathway: Calpain and α-Synuclein
Role in Alzheimer's Disease Models
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Calpain has been shown to be involved in both of these pathological cascades. It can cleave amyloid precursor protein (APP), influencing Aβ production, and it can activate cyclin-dependent kinase 5 (CDK5) by cleaving its activator p35 to the more stable p25, leading to tau hyperphosphorylation.
Quantitative Data: Alzheimer's Disease Models
| Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Cell-based assay (retinoic acid-differentiated SH-SY5Y cells) | 30-minute pre-treatment with varying concentrations of this compound followed by exposure to 25 μM Aβ₂₅₋₃₅. | Inhibition of Aβ-induced calpain activity | EC₅₀ = 14 ± 1.4 μM | [2] |
| Drosophila tauopathy model | Flies fed with food containing 1 µM this compound. | Tau-induced neurotoxicity | No effect on tau toxicity was observed. | [3] |
Experimental Protocol: In Vitro Aβ-Induced Calpain Activity Assay
Cell Line: Retinoic acid-differentiated SH-SY5Y human neuroblastoma cells.
Procedure:
-
Plate cells in a 96-well plate and differentiate with retinoic acid.
-
Pre-treat cells with a range of this compound concentrations (or vehicle control) for 30 minutes.
-
Add pre-aggregated Aβ₂₅₋₃₅ peptide (25 μM final concentration) to the wells.
-
Incubate for a specified time (e.g., 4-6 hours).
-
Lyse the cells and measure calpain activity using a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).
-
Quantify fluorescence to determine the level of calpain inhibition.
Signaling Pathway: Calpain, Aβ, and Tau
Role in Huntington's Disease Models
Huntington's disease is a genetic disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein. The mutant Htt (mHtt) is prone to proteolytic cleavage, generating toxic N-terminal fragments that aggregate and lead to neuronal dysfunction and death, particularly in the striatum. Calpains are among the proteases implicated in this aberrant cleavage of mHtt. While no studies have directly reported the use of this compound in in vivo models of Huntington's disease, research on other calpain inhibitors provides strong evidence for the therapeutic potential of this approach.
Quantitative Data: Huntington's Disease Models (using other calpain inhibitors)
Disclaimer: The following data is from studies using calpain inhibitors other than this compound and is provided for illustrative purposes of the potential effects of calpain inhibition in Huntington's disease models.
| Model | Treatment Protocol | Outcome Measure | Result | Reference |
| In vitro cell culture model | Mutation of calpain cleavage sites in polyQ expanded Htt. | Htt proteolysis and aggregation | Rendered polyQ expanded Htt less susceptible to proteolysis and aggregation, resulting in decreased toxicity. | [4] |
| Rat model of HD (3-NP induced) | Intracerebroventricular infusion of calpain inhibitor CI-1. | Accumulation of Htt breakdown products | Reduced the accumulation of 65 kDa and 56 kDa Htt breakdown products. | [5] |
Experimental Workflow: Investigating Calpain Inhibition in HD
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the role of calpain in the pathogenesis of neurodegenerative diseases. The collective evidence from various preclinical models strongly suggests that inhibiting calpain activation can mitigate key pathological features, including neuronal loss, protein aggregation, and synaptic dysfunction. While promising, further research, particularly in vivo studies in Alzheimer's and Huntington's disease models, is necessary to fully establish the therapeutic potential of this compound and other calpain inhibitors. The data and protocols presented in this guide are intended to support and facilitate these ongoing research and drug development efforts.
References
- 1. Perturbation with Intrabodies Reveals That Calpain Cleavage Is Required for Degradation of Huntingtin Exon 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Implicating Calpain in Tau-Mediated Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpain Is a Major Cell Death Effector in Selective Striatal Degeneration Induced In Vivo by 3-Nitropropionate: Implications for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
MDL-28170: A Technical Guide to its Application in Ischemic Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. While reperfusion is essential for salvaging ischemic tissue, it paradoxically triggers a cascade of detrimental events, including inflammation, apoptosis, and necrosis, which can exacerbate tissue damage.[1][2] A key player in the molecular mechanisms underlying I/R injury is the calcium-dependent protease, calpain.[3] The calpain inhibitor MDL-28170 has emerged as a significant research tool for investigating the roles of calpains in I/R injury and as a potential neuroprotective agent.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and key quantitative data from preclinical studies.
Mechanism of Action of this compound
This compound, also known as Calpain Inhibitor III, is a potent, cell-permeable, and selective inhibitor of both calpain-1 (μ-calpain) and calpain-2 (m-calpain). Its ability to cross the blood-brain barrier makes it particularly valuable for studying neurological conditions like ischemic stroke.
During ischemic reperfusion injury, intracellular calcium levels become dysregulated, leading to the overactivation of calpains. Activated calpains cleave a variety of cellular substrates, including cytoskeletal proteins (e.g., α-spectrin), leading to the breakdown of cellular structure and eventual cell death. This compound exerts its protective effects by directly inhibiting this aberrant calpain activity.
Research has demonstrated that this compound's neuroprotective effects extend beyond simple inhibition of proteolysis. It has been shown to suppress downstream pathways triggered by calpain activation, including:
-
Inflammation: this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
-
Autophagy: The inhibitor has been observed to modulate autophagy-related proteins, suggesting an influence on this cellular degradation process during I/R injury.
-
Apoptosis and Necrosis: this compound has been shown to inhibit both apoptotic and necrotic cell death pathways in models of hypoxic-ischemic brain injury. It can suppress the breakdown of α-spectrin into fragments associated with both calpain and caspase-3 activation.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound in models of ischemic reperfusion injury.
Table 1: Dose-Response and Efficacy of this compound in Rodent Models of Focal Cerebral Ischemia
| Animal Model | Dosing Regimen | Therapeutic Window | Outcome Measure | Efficacy | Citation |
| Rat (MCAO) | 10 mg/kg bolus + 3.33 mg/kg/hr infusion | Up to 6 hours post-ischemia | Infarct Volume Reduction | 46-80% reduction | |
| Rat (MCAO) | 20 mg/kg bolus + 3.33 mg/kg/hr infusion | 30 minutes post-ischemia | Infarct Volume Reduction | ~60% reduction | |
| Gerbil (Global Ischemia) | 50 mg/kg | Up to 3 hours post-reperfusion | Cortical Neuronal Protection | Significant protection |
Table 2: Effects of this compound on Biochemical Markers in Ischemic Reperfusion Injury
| Animal Model | Treatment | Marker | Effect | Citation | | :--- | :--- | :--- | :--- | | Rat (Cardiac Arrest) | 3.0 mg/kg this compound | Calpain-2 Expression | Significantly decreased | | | Rat (Cardiac Arrest) | 3.0 mg/kg this compound | IL-1βp17 and TNF-α | Significantly decreased | | | Rat (Cardiac Arrest) | 3.0 mg/kg this compound | Beclin-1 and LC3II/LC3I | Significantly decreased | | | Neonatal Rat (HI) | 24 mg/kg initial + 12 mg/kg every 4h | α-spectrin breakdown (145/150 kDa) | Suppressed | | | Neonatal Rat (HI) | 24 mg/kg initial + 12 mg/kg every 4h | α-spectrin breakdown (120 kDa) | Suppressed | | | Mouse (CCI-TBI) | 20 mg/kg IV + 40 mg/kg IP (extended) | α-spectrin breakdown (145 kDa) | ~40-44% reduction | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols for studying this compound in ischemic reperfusion injury.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used model to mimic focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
This compound Administration: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted. It can be administered intravenously (IV) as a bolus followed by an infusion at various time points before or after the onset of ischemia.
-
Outcome Assessment: 24 to 72 hours after MCAO, animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. Neurological deficit scores can also be assessed.
Rice-Vannucci Model of Hypoxic-Ischemic (HI) Brain Injury in Neonatal Rats
This model is used to study brain injury in newborns.
-
Animal Preparation: Postnatal day 7 (P7) rat pups are used.
-
Surgical Procedure: Pups are anesthetized, and the left common carotid artery is permanently ligated.
-
Hypoxic Exposure: After a recovery period, the pups are placed in a hypoxic chamber (e.g., 8% oxygen) for a specific duration (e.g., 2.5 hours).
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., peanut oil) and administered intraperitoneally (IP) immediately after hypoxic exposure, often with subsequent doses.
-
Outcome Assessment: At a designated time point post-HI (e.g., 12 hours or later), brains are collected for macroscopic evaluation of injury, neuropathological analysis of cell death (necrosis and apoptosis) through staining techniques, and biochemical analysis (e.g., Western blotting for spectrin breakdown products).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to the study of this compound in ischemic reperfusion injury.
Caption: Signaling cascade in I/R injury and the inhibitory action of this compound.
Caption: Workflow for studying this compound in a rat MCAO model.
Conclusion
This compound serves as an invaluable pharmacological tool for elucidating the intricate role of calpains in the pathophysiology of ischemic reperfusion injury. Its demonstrated efficacy in reducing infarct size, suppressing inflammation, and inhibiting multiple cell death pathways in various preclinical models underscores the therapeutic potential of calpain inhibition. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this promising area of neuroprotection and drug development. Future investigations should continue to explore the long-term effects and optimal therapeutic windows of calpain inhibitors like this compound to bridge the gap between preclinical findings and clinical applications.
References
- 1. Ischemia Leads to Apoptosis—and Necrosis‐like Neuron Death in the Ischemic Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy [mdpi.com]
- 3. Role of calpains in the injury-induced dysfunction and degeneration of the mammalian axon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 5. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Properties of MDL-28170 Against SARS-CoV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), the causative agent of the 2002-2003 SARS outbreak, utilizes host cell machinery for its entry and replication. The viral spike (S) protein must be primed by host proteases to mediate fusion between the viral and host cell membranes. One critical family of host proteases involved in the endosomal entry pathway of SARS-CoV is the cathepsins, particularly Cathepsin L (CTSL). This technical guide provides an in-depth overview of the antiviral properties of MDL-28170, a potent calpain and cathepsin inhibitor, against SARS-CoV. This compound has been demonstrated to effectively block SARS-CoV S protein-mediated entry by inhibiting the proteolytic activity of host cell cathepsins. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used to assess its efficacy, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The antiviral activity of this compound against SARS-CoV has been primarily evaluated through in vitro enzymatic assays and pseudovirus entry assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound Against Host Protease
| Target Protease | Assay Type | IC50 | Reference |
| Cathepsin L | Enzymatic Assay | 2.5 nM | [1] |
Table 2: Antiviral Activity of this compound Against SARS-CoV Pseudovirus
| Virus | Cell Line | Assay Type | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| HIV-luc (SARS S) | 293T | Pseudovirus Entry | Efficient Inhibition (IC50 not specified) | Not Reported | Not Reported | [2] |
| VSV-SARS2 | Vero E6 | Pseudovirus Entry | 0.22 µM | Not Reported | Not Reported | [3] |
Mechanism of Action: Inhibition of Endosomal Entry
This compound exerts its antiviral effect against SARS-CoV by targeting a crucial step in the viral entry process. SARS-CoV can enter host cells through two main pathways: a cell surface pathway involving the serine protease TMPRSS2, and an endosomal pathway that is dependent on the acidic environment of the endosome and the activity of cathepsins.[5] In cell types with low TMPRSS2 expression, the endosomal pathway is predominant.
Upon binding of the SARS-CoV spike protein to the host cell receptor ACE2, the virus-receptor complex is internalized into an endosome. Inside the endosome, the low pH environment activates host proteases, primarily Cathepsin L. Cathepsin L cleaves the spike protein at the S2' site, which triggers a conformational change in the spike protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.
This compound, as a potent inhibitor of Cathepsin L, blocks this critical cleavage step. By inhibiting Cathepsin L, this compound prevents the conformational changes in the spike protein required for membrane fusion, effectively trapping the virus within the endosome and preventing the initiation of infection.
References
- 1. Quantifying the effect of trypsin and elastase on in vitro SARS-CoV infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Covalent Inhibition of the Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. escholarship.org [escholarship.org]
Understanding the Cell Permeability of MDL-28170: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly in studies of neurodegenerative diseases and traumatic brain injury.[1][2] Dysregulation of calpain activity is implicated in the pathophysiology of numerous conditions, including neuronal cell death, making its inhibition a key therapeutic strategy. This technical guide provides an in-depth overview of the cell permeability of this compound, compiling available quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Physicochemical Properties
The cell permeability of a small molecule is influenced by its physicochemical properties. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 382.5 g/mol | [1] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |
| Solubility | Soluble in DMSO at 75 mg/ml | [1] |
| Purity | >98% | |
| CAS Number | 88191-84-8 |
Quantitative Data on Biological Activity and Efficacy
The following tables summarize the available quantitative data that indirectly support the cell permeability of this compound by demonstrating its activity in cellular and in vivo systems.
In Vitro Efficacy
| Assay | Cell Line | Endpoint | Value | Source |
| Cell-based Assay | - | EC₅₀ | 14 µM | |
| Antiviral Assay | Vero 76 cells | IC₅₀ (SARS-CoV replication) | 10 µM |
In Vivo Efficacy in a Mouse Model of Traumatic Brain Injury (CCI)
A study by Thompson et al. (2010) provides detailed quantitative data on the neuroprotective effects of this compound in a controlled cortical impact (CCI) model of traumatic brain injury in mice.
Dosing Regimen and Administration:
-
Intravenous (IV): 20 mg/kg
-
Intraperitoneal (IP): 40 mg/kg
-
Vehicle: 9:1 ratio of polyethylene glycol 300 to ethanol
Effect on Calpain-Mediated α-Spectrin Degradation (24 hours post-TBI):
| Treatment Initiation (Post-TBI) | Brain Region | Reduction in α-Spectrin Degradation | Source |
| 15 minutes | Hippocampus | 40% | |
| 15 minutes | Cortex | 44% | |
| 1 hour | Hippocampus & Cortex | Significant reduction | |
| 3 hours | Hippocampus & Cortex | No significant reduction |
Experimental Protocols
Ex Vivo Calpain Activity Assay in Brain Homogenates
This protocol is adapted from the methodology described by Thompson et al. (2010) to assess the pharmacodynamics of this compound in brain tissue.
1. Animal Dosing and Tissue Collection: a. Administer this compound or vehicle to mice via intravenous (IV) or intraperitoneal (IP) injection. b. At predetermined time points post-injection, euthanize the animals. c. Immediately dissect the brain and harvest the cortical and hippocampal tissues. d. Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
2. Tissue Homogenization: a. Homogenize the frozen brain tissue in a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors) on ice. b. Centrifuge the homogenate to pellet cellular debris. c. Collect the supernatant containing the protein lysate.
3. Calpain Activity Measurement: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). b. In a microplate, add a standardized amount of protein lysate from each sample. c. Add a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) to each well. d. Incubate the plate at 37°C. e. Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals to determine the rate of substrate cleavage. f. Calpain activity is proportional to the rate of increase in fluorescence.
Controlled Cortical Impact (CCI) Traumatic Brain Injury Model
The following is a generalized workflow for inducing a CCI-TBI in mice, as described in studies evaluating this compound.
1. Anesthesia and Surgical Preparation: a. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). b. Secure the animal in a stereotaxic frame. c. Make a midline incision on the scalp to expose the skull. d. Perform a craniotomy over the desired cortical region, keeping the dura mater intact.
2. Induction of Injury: a. Position the impactor tip of the CCI device perpendicular to the exposed dura. b. Set the desired impact parameters (e.g., velocity, depth, and dwell time). c. Trigger the impactor to induce the cortical injury.
3. Post-Injury Care and Drug Administration: a. Suture the scalp incision. b. Allow the animal to recover from anesthesia in a warm environment. c. Administer this compound or vehicle at the specified time points post-injury according to the experimental design.
Signaling Pathways and Experimental Workflows
Calpain Activation and Neurodegenerative Signaling Pathway
Overactivation of calpain due to excessive intracellular calcium influx is a key event in the neurodegenerative cascade. The following diagram illustrates the central role of calpain in this process and the point of intervention for this compound.
Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a TBI Model
This diagram outlines the key steps in a typical preclinical study to assess the neuroprotective effects of this compound.
Caption: Experimental workflow for in vivo testing of this compound in a traumatic brain injury model.
Conclusion
This compound is a well-established, cell-permeable calpain inhibitor with demonstrated neuroprotective effects in various preclinical models. Its ability to cross the blood-brain barrier and exert its inhibitory action within neuronal cells underscores its therapeutic potential. While direct quantitative measures of its permeability across cell monolayers are not widely published, the extensive body of in vivo and in vitro efficacy data provides strong evidence for its effective cell penetration. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important research compound. Further studies to quantify its permeability using standardized in vitro models would be beneficial to fully characterize its pharmacokinetic profile.
References
MDL-28170: A Technical Guide to its Blood-Brain Barrier Permeability and Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL-28170, a potent, cell-permeable inhibitor of calpain-1 and calpain-2, has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological injury and disease. A key attribute contributing to its therapeutic potential is its ability to cross the blood-brain barrier (BBB) and engage its target within the central nervous system (CNS). This technical guide provides a comprehensive overview of the evidence supporting the BBB permeability of this compound, detailing the experimental protocols used to assess its CNS activity and summarizing the key pharmacodynamic findings. While direct quantitative pharmacokinetic data, such as brain-to-plasma concentration ratios, are not extensively reported in publicly available literature, the substantial body of pharmacodynamic evidence robustly supports its capacity to penetrate the CNS and exert its inhibitory effects on brain-resident calpains.
Introduction
This compound (also known as Calpain Inhibitor III) is a synthetic dipeptide aldehyde with the chemical formula C₂₂H₂₆N₂O₄ and a molecular weight of 382.5 g/mol . It is a potent and selective inhibitor of both µ-calpain (calpain-1) and m-calpain (calpain-2), calcium-dependent cysteine proteases implicated in the pathophysiology of numerous neurodegenerative and neurotraumatic conditions.[1][2] The activation of calpains following insults such as ischemia, traumatic brain injury, and neuroinflammation contributes to neuronal damage through the degradation of cytoskeletal and other critical cellular proteins. The therapeutic potential of this compound is therefore intrinsically linked to its ability to access the CNS and inhibit these deleterious enzymatic processes.
Evidence of Blood-Brain Barrier Penetration
The blood-brain barrier permeability of this compound is primarily inferred from extensive in vivo studies demonstrating its pharmacological effects within the brain and spinal cord following systemic administration.[1][2][3] These studies consistently show that intravenous (IV) or intraperitoneal (IP) injection of this compound leads to the inhibition of calpain activity in the CNS, a direct indicator of its successful transit across the BBB.
Pharmacodynamic Studies in Rodent Models
Pharmacodynamic studies in both rats and mice have been instrumental in establishing the CNS bioavailability of this compound. These experiments typically involve administering the compound systemically and then measuring the inhibition of calpain activity in brain tissue homogenates ex vivo.
Key Findings:
-
Rapid Onset of Action: Following intravenous administration, this compound produces a rapid inhibition of protease activity in the brain, with maximal inhibition observed as early as 30 minutes post-injection in rats.
-
Duration of Effect: The pharmacodynamic half-life of this compound's inhibitory effect in the brain is estimated to be approximately 2 hours in rats after a single IV bolus. In mice, the inhibitory effect following a single IP injection was observed for up to 2 hours.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative findings from pharmacodynamic studies that demonstrate the CNS activity of this compound following systemic administration.
Table 1: Pharmacodynamic Profile of Intravenously Administered this compound in Rats
| Parameter | Value | Species | Administration Route | Dosage | Time Point | Measurement | Reference |
| Maximal Inhibition | Observed | Rat | Intravenous | 30 mg/kg | 30 minutes | Brain Protease Activity | Markgraf et al., 1998 |
| Estimated t1/2 of Effect | ~2 hours | Rat | Intravenous | 30 mg/kg | 0.5 - 4 hours | Brain Protease Activity | Markgraf et al., 1998 |
Table 2: Dose-Response of Intravenously Administered this compound in Mice
| Dosage | Calpain-2 Activity Suppression | Species | Administration Route | Time Point | Measurement | Reference |
| 5 mg/kg | No significant change | Mouse | Intravenous | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |
| 10 mg/kg | No significant change | Mouse | Intravenous | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |
| 20 mg/kg | Significant suppression | Mouse | Intravenous | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |
Table 3: Pharmacodynamic Profile of Intraperitoneally Administered this compound in Mice
| Dosage | Calpain-2 Activity Suppression | Species | Administration Route | Time Point | Measurement | Reference |
| 10 mg/kg | No significant change | Mouse | Intraperitoneal | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |
| 20 mg/kg | Significant suppression | Mouse | Intraperitoneal | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |
| 40 mg/kg | Significant suppression | Mouse | Intraperitoneal | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited literature.
Animal Models and Drug Administration
-
Species: Male CF-1 mice and Wistar rats have been commonly used.
-
This compound Preparation: this compound is typically dissolved in a vehicle such as a 9:1 ratio of polyethylene glycol 300 to ethanol.
-
Administration Routes:
-
Intravenous (IV): Administered as a bolus injection via the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Ex Vivo Brain Protease/Calpain Activity Assay
This assay is a cornerstone for demonstrating the CNS penetration of this compound.
References
- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. Calpain inhibitor this compound reduces the functional and structural deterioration of corpus callosum following fluid percussion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor this compound in the mouse controlled cortical impact traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Calpain-1 and Calpain-2 by MDL-28170: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable peptidomimetic inhibitor of calpains.[1][2] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) being the most ubiquitously expressed isoforms.[3][4] These enzymes play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[5] While essential for normal physiological functions, the dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemic injury, and cancer.
This technical guide provides an in-depth overview of the inhibition of calpain-1 and calpain-2 by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data: Inhibitory Potency of this compound
This compound is a potent inhibitor of calpains, though it is not isoform-specific and also exhibits inhibitory activity against other cysteine proteases, such as cathepsin B. The following table summarizes the available quantitative data on the inhibitory potency of this compound.
| Inhibitor | Target | Potency (Ki) | Potency (IC50) | Comments |
| This compound | Calpain | 10 nM | 11 nM | Potent, non-isoform-selective inhibitor. |
| Cathepsin B | 25 nM | Also inhibits other cysteine proteases. | ||
| Brain Cysteine Protease | 10 nM (in vitro) | Demonstrates brain permeability. |
Signaling Pathways and the Role of this compound
Calpain-1 and calpain-2 are involved in distinct and sometimes opposing signaling pathways, making the specific targeting of these isoforms a significant area of research. This compound, as a non-selective inhibitor, impacts multiple downstream pathways by blocking the activity of both enzymes.
Calpain Activation and Downstream Effects
The diagram below illustrates the general mechanism of calpain activation and its role in cleaving various substrate proteins, leading to diverse cellular outcomes.
Caption: General pathway of calpain activation and inhibition by this compound.
Opposing Roles of Calpain-1 and Calpain-2 in Neuronal Signaling
In neuronal contexts, calpain-1 and calpain-2 can have opposing effects on cell survival and plasticity. Calpain-1 activation is often linked to neuroprotective pathways, while calpain-2 is more associated with neurodegenerative processes.
Caption: Opposing roles of calpain-1 and calpain-2 in neuronal signaling.
Experimental Protocols
Accurate assessment of calpain inhibition by this compound requires robust and well-controlled experimental procedures. Below are detailed methodologies for key assays.
Fluorometric Calpain Activity Assay (In Vitro)
This assay measures the activity of calpains by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Activation Buffer: Assay Buffer with 10 mM CaCl₂
-
Calpain Substrate: Suc-Leu-Leu-Val-Tyr-AMC (LLVY-AMC) or Ac-LLY-AFC
-
96-well black microplate
-
Fluorometric plate reader (e.g., Excitation: 360-400 nm, Emission: 460-505 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate, add 2 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer containing the purified calpain enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Activation Buffer containing the calpain substrate.
-
Immediately begin measuring fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction rate from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Caption: Workflow for the in vitro fluorometric calpain activity assay.
Western Blot-Based Calpain Activity Assay (Cell-Based)
This method assesses calpain activity by detecting the cleavage of endogenous substrates, such as αII-spectrin, in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-αII-spectrin, anti-calpain-2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Induce calpain activation (e.g., using a calcium ionophore like A23187).
-
Harvest cells and prepare total protein lysates.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against αII-spectrin to detect the full-length protein (~240 kDa) and its calpain-specific cleavage products (~150/145 kDa).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of substrate cleavage and, consequently, calpain activity.
Caption: Workflow for the cell-based Western blot calpain activity assay.
Conclusion
This compound serves as a valuable tool for investigating the roles of calpains in various biological and pathological processes. Its potency and cell permeability make it suitable for both in vitro and in vivo studies. However, its lack of isoform selectivity between calpain-1 and calpain-2, as well as its inhibitory effects on other proteases like cathepsin B, should be carefully considered when interpreting experimental results. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous experiments aimed at elucidating the complex functions of the calpain system.
References
Methodological & Application
Application Notes and Protocols for MDL-28170 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable, and selective inhibitor of calpain.[1][2][3] It has demonstrated neuroprotective effects in various models by crossing the blood-brain barrier.[3][4] this compound also functions as an inhibitor of γ-secretase and cathepsin B. These inhibitory activities make it a valuable tool for studying cellular processes such as apoptosis, necrosis, autophagy, and signal transduction. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.
Mechanism of Action
This compound is a powerful and selective inhibitor of both calpain-1 (mu-type) and calpain-2 (M-type). Calpains are a family of calcium-dependent cysteine proteases that, when overactivated, contribute to the breakdown of cytoskeletal and other proteins, leading to cell injury and death. By inhibiting calpain, this compound can protect cells from various insults. Additionally, this compound has been shown to inhibit the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP), and cathepsin B, a lysosomal cysteine protease.
Data Presentation
In Vitro Working Concentrations of this compound
| Cell Line | Application | Working Concentration | Incubation Time | Observed Effect | Reference |
| Schwann cells | Neuroprotection against oxidative stress | 50 nM - 50 µM | 4 hours | Enhanced cell survival | |
| H1299 cells | Inhibition of sEV PD-L1 secretion | 10 µM | 48 hours | Blocked secretion of sEV PD-L1 | |
| Vero 76 cells | Antiviral activity (SARS-CoV) | 10 µM (IC50) | Not Specified | Inhibition of SARS-CoV replication | |
| SH-SY5Y cells | Neuroprotection against Aβ-induced toxicity | 14 µM (EC50) | 24 hours | Prevention of Aβ-induced cell death | |
| Murine Macrophages | Anti-parasitic (Trypanosoma cruzi) | 6.25 - 50 µM | 24 - 72 hours | Reduced viability of trypomastigotes |
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 382.45 g/mol | |
| Purity | >98% | |
| Solubility | Soluble in DMSO (up to 78 mg/mL) | |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | |
| Storage (in DMSO) | -20°C, use within 1 month |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cell survival, inflammation, and apoptosis.
References
- 1. Identification of Small Molecule Inhibitors of β–Amyloid Cytotoxicity through a Cell-based High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.stowers.org [research.stowers.org]
Protocol for the Solubilization of MDL-28170 in DMSO
Introduction
MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable inhibitor of calpain 1 and 2, as well as cathepsin B.[1] It is widely utilized in neuroscience research for its neuroprotective effects, demonstrating the ability to cross the blood-brain barrier.[1][2][3] This document provides a detailed protocol for the proper dissolution of this compound in dimethyl sulfoxide (DMSO) to ensure optimal activity and prevent precipitation in downstream applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H26N2O4 | |
| Molecular Weight | 382.5 g/mol | |
| CAS Number | 88191-84-8 | |
| Appearance | Lyophilized powder |
Solubility Data
This compound is insoluble in water but soluble in DMSO and ethanol. The solubility in DMSO can be affected by the presence of moisture; therefore, the use of fresh, anhydrous DMSO is highly recommended.
| Solvent | Solubility | Reference |
| DMSO | ≥16.75 mg/mL | |
| to 100 mM | ||
| 75 mg/mL | ||
| 30 mg/mL (with ultrasonic heating) | ||
| 26 mg/mL | ||
| 78 mg/mL | ||
| 12.5 mg/mL | ||
| 24 mg/mL | ||
| Ethanol | ≥25.05 mg/mL (with ultrasonic) | |
| 6 mg/mL | ||
| 3.3 mg/mL | ||
| Water | Insoluble |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure
-
Preparation: Ensure the workspace is clean and sterile. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.30 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Gently vortex the tube to facilitate the dissolution of the powder.
-
If the compound does not fully dissolve, brief sonication in a water bath can be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
The lyophilized powder is stable for 24 months when stored at -20°C and desiccated.
-
Application Notes
-
Dilution for Cell Culture: When preparing working solutions for cell culture, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding it to the aqueous culture medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize cytotoxicity.
-
Use of Fresh DMSO: The solubility of this compound can be significantly affected by moisture-absorbing DMSO. Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Safety Precautions: DMSO can readily permeate the skin. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling DMSO and this compound solutions.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow for dissolving this compound in DMSO.
Caption: Workflow for dissolving this compound in DMSO.
References
Application Notes and Protocols for In Vivo Administration of MDL-28170 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170 is a potent, cell-permeable calpain inhibitor that has demonstrated significant neuroprotective effects in various preclinical models of neurological damage. By targeting calpain-1 and calpain-2, this compound mitigates the downstream effects of calcium overload-induced proteolytic activity, which is a key pathological event in conditions such as traumatic brain injury (TBI), cerebral ischemia, and neurodegenerative diseases.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarizing effective dosing strategies and outlining the underlying signaling pathways.
Data Presentation: Quantitative Administration Protocols
The following tables summarize previously reported successful in vivo administration protocols for this compound in mice, providing a comparative overview of dosages and administration routes.
Table 1: Intraperitoneal (IP) Administration Protocols
| Dosage (mg/kg) | Vehicle | Dosing Regimen | Mouse Model | Reference |
| 40 | DMSO in 0.9% Saline | Three injections: 1 day before, 2 hours before, and 1 hour after noise exposure | Noise-Induced Hearing Loss | [1] |
| 20 and 40 | Not specified | Single injection | Traumatic Brain Injury (TBI) | [4] |
| 50 | Dimethyl-sulfoxide (DMSO) | Three injections: 0, 3, and 6 hours after NMDA lesion | Excitotoxic Retinal Lesion | |
| 24 (initial) followed by 12 every 4h (total 60) | Peanut Oil | Multiple injections post-hypoxic exposure | Hypoxic-Ischemic Brain Injury (neonatal rats) |
Table 2: Intravenous (IV) Administration Protocols
| Dosage (mg/kg) | Vehicle | Dosing Regimen | Mouse/Rat Model | Reference |
| 20 (IV) + 40 (IP) | Not specified | One IV injection 15 min post-TBI, followed by three IP injections at 45 min, 2h 45min, and 4h 45min post-TBI | Traumatic Brain Injury (TBI) | |
| 30 (bolus) + 15 (infusion/hr) | DMSO | IV bolus over 10-15 min, followed by a 2.5-hour infusion | Traumatic Axonal Injury (rats) | |
| 10-20 (bolus) + 3.33-6.67 (infusion/hr) | PEG 300:EtOH (9:1) | IV bolus followed by infusion | Focal Cerebral Ischemia (rats) |
Table 3: Intracranial Administration Protocol
| Concentration | Volume (µl) | Vehicle | Dosing Regimen | Rat Model | Reference |
| 50 mM | 1.0 | 20% DMSO in 0.9% NaCl | Single injection into the lesion site 30 min post-TBI | Traumatic Brain Injury (TBI) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically supplied as a lyophilized powder and requires dissolution in an appropriate solvent before administration.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Polyethylene glycol 300 (PEG 300)
-
Ethanol (EtOH), 200 proof
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol for DMSO/Saline Vehicle:
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in 100% DMSO. For example, to create a 40 mg/mL stock solution, dissolve 40 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Immediately before injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration. For instance, to achieve a final injection concentration of 4 mg/mL for a 40 mg/kg dose in a 25g mouse (requiring 0.25 mL), you would mix your stock solution accordingly with saline. The final concentration of DMSO should be kept as low as possible.
Protocol for PEG 300/Ethanol Vehicle:
-
Prepare a vehicle solution of 9:1 PEG 300:Ethanol.
-
Dissolve the this compound powder directly in the vehicle to the desired final concentration for injection.
In Vivo Administration Procedure (Intraperitoneal Injection Example)
This protocol provides a general guideline for IP injection in mice.
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
25-27 gauge needle with a 1 mL syringe
-
70% ethanol for disinfection
Procedure:
-
Gently restrain the mouse, ensuring the abdomen is exposed.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up, to a depth of about 5 mm.
-
Aspirate slightly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
If no fluid is aspirated, slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits calpain activation, preventing downstream neurodegenerative events.
Experimental Workflow for In Vivo this compound Administration
References
- 1. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hexa-his.com [hexa-his.com]
- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage and Administration of MDL-28170 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the optimal dosage and intraperitoneal (IP) administration of MDL-28170, a potent, cell-permeable calpain inhibitor. The information is compiled from various preclinical studies and is intended to assist researchers in designing experiments involving this compound.
Quantitative Data Summary
The following tables summarize the effective intraperitoneal dosages of this compound observed in different animal models and disease states. These data highlight the compound's versatility and provide a starting point for dose-finding studies.
Table 1: this compound Intraperitoneal Dosage in Rodent Models of Neurological Injury
| Animal Model | Condition | Dosage Regimen | Key Findings | Reference |
| Mouse | Traumatic Brain Injury (TBI) | 20 mg/kg or 40 mg/kg IP (single dose) | Significantly reduced calpain activity 30 minutes post-injection.[1] | [1] |
| TBI | 40 mg/kg IP (multiple doses) following a 20 mg/kg IV loading dose | Extended dosing regimen reduced post-traumatic spectrin degradation by 40-44%.[1][2] | [1] | |
| Rat | Focal Cerebral Ischemia | 10 mg/kg bolus followed by 3.33 mg/kg/hr infusion (IV, for comparison) | Minimally effective dose for neuroprotection. | |
| Cardiac Arrest / Cerebral Ischemia-Reperfusion | 1.5 mg/kg (low dose) and 3.0 mg/kg (high dose) IP | High dose significantly lowered calpain-2 expression and improved neuronal function. | ||
| Hypoxic-Ischemic Brain Injury (Neonatal) | 24 mg/kg IP initial dose, followed by 12 mg/kg every 4 hours (total 60 mg/kg) | Significantly decreased necrotic and apoptotic cells. | ||
| Fluid Percussion Injury | 30 mg/kg IP (single dose) | Reduced functional and structural deterioration of the corpus callosum. | ||
| Gerbil | Global Cerebral Ischemia | 50 mg/kg IP | Protected against cortical neuronal damage even with delayed treatment. |
Table 2: this compound Intraperitoneal Dosage in Other Disease Models
| Animal Model | Condition | Dosage Regimen | Key Findings | Reference |
| Mouse | Noise-Induced Hearing Loss | 40 mg/kg IP (three injections) | Offered strong protection against hearing loss at 16 and 32 kHz. | |
| Rat | Diabetic Neuropathy | 3 mg/kg and 10 mg/kg IP | Improved nociceptive behavior. | |
| Zymosan-Induced Paw Inflammation | Not specified | Provided anti-inflammatory and anti-hyperalgesic effects. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Ethanol (EtOH)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol 1: DMSO-based Formulation
This protocol is suitable for studies where a small volume of DMSO is acceptable.
-
Dissolution: Dissolve this compound in 100% DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.
-
Dilution: For a final injection solution containing 8% DMSO, dilute the stock solution with sterile saline or PBS. For example, to prepare 1 mL of a 1 mg/mL final solution, mix 80 µL of a 12.5 mg/mL stock solution with 920 µL of saline.
-
Final Preparation: Ensure the final solution is clear and free of precipitates before injection.
Protocol 2: PEG 300/Ethanol Formulation
This formulation is an alternative to DMSO-based solutions.
-
Vehicle Preparation: Prepare a vehicle solution of PEG 300 and ethanol in a 9:1 ratio.
-
Dissolution: Dissolve the this compound powder directly in the PEG 300/EtOH vehicle to the desired final concentration.
-
Solubilization: Vortex thoroughly until the compound is fully dissolved.
-
Administration: This solution can be administered directly or further diluted with sterile saline if necessary, though miscibility should be checked.
Intraperitoneal Injection Procedure
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal restraint device (if necessary)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice and rats, this typically involves scruffing the animal to expose the abdomen.
-
Injection Site Identification: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight aspiration can be performed to ensure no blood or urine is drawn, indicating correct placement.
-
Injection: Slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Signaling Pathways and Experimental Workflows
Calpain-Mediated Proteolysis Signaling Pathway
This compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. In various pathological conditions, such as traumatic brain injury and ischemia, intracellular calcium levels rise, leading to the activation of calpains. Activated calpains then cleave a variety of cellular substrates, including cytoskeletal proteins like α-spectrin, leading to cellular dysfunction and death. This compound acts by directly inhibiting calpain activity, thereby preventing the degradation of its substrates and promoting cell survival.
Caption: Calpain activation cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of acute injury.
Caption: A generalized workflow for testing this compound in vivo.
References
Application Notes and Protocols for Intravenous Delivery of MDL-28170 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170 is a potent, cell-permeable calpain inhibitor that has demonstrated significant neuroprotective effects in various preclinical models of neurological injury.[1][2] As a non-selective inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain), this compound mitigates the pathological downstream effects of calcium overload and subsequent calpain activation, which are key events in the ischemic cell death cascade.[1][3][4] This document provides detailed application notes and protocols for the intravenous (IV) delivery of this compound for in vivo neuroprotection studies, summarizing key experimental data and methodologies from published research.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by inhibiting calpains, a family of calcium-dependent cysteine proteases. In the context of neurological injury, such as ischemic stroke or traumatic brain injury (TBI), excessive intracellular calcium levels lead to the overactivation of calpains. Activated calpains then cleave a wide range of cellular substrates, including cytoskeletal proteins (e.g., α-spectrin), leading to neuronal damage and death. By inhibiting calpain activity, this compound helps to preserve cellular integrity and reduce neuronal loss.
Beyond direct calpain inhibition, this compound has been shown to modulate key signaling pathways involved in cell survival and inflammation. For instance, it has been associated with the upregulation of the PI3K/Akt survival signaling pathway. Additionally, this compound can suppress inflammation and autophagy, further contributing to its neuroprotective profile.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the intravenous administration of this compound for neuroprotection.
Table 1: Dose-Response of this compound on Infarct Volume Reduction in a Rat Model of Focal Cerebral Ischemia
| Bolus Dose (mg/kg) | Infusion Dose (mg/kg/hr) for 6 hours | Cumulative Dose (mg/kg) | Infarct Volume Reduction (%) | Reference |
| 10 | 3.33 | 30 | 60 ± 10 | |
| 20 | 3.33 | 40 | 44 ± 17 | |
| 10 | - | 10 | Dose-dependent reduction | |
| 20 | - | 20 | Significant reduction |
Data from a study using a temporary model of focal cerebral ischemia in rats, with this compound administered 30 minutes after middle cerebral artery (MCA) occlusion.
Table 2: Therapeutic Window of this compound in a Rat Model of Focal Cerebral Ischemia
| Time of Administration Post-Ischemia (hours) | Neuroprotection (% of vehicle infarct volume) | Reference |
| 0.5 | 64 ± 9 | |
| 3 | 80 ± 9 | |
| 4 | 67 ± 12 | |
| 6 | 46 ± 15 | |
| 8 | No significant protection |
This study demonstrates a therapeutic window of at least 6 hours for this compound in a reversible focal cerebral ischemia model in rats.
Table 3: Pharmacodynamic Properties of Intravenously Administered this compound
| Parameter | Value | Reference |
| Time to Maximal Brain Protease Inhibition | 30 minutes | |
| Estimated Pharmacodynamic Half-life in Brain | 2 hours |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Focal Cerebral Ischemia
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound in a rat model of temporary middle cerebral artery occlusion (MCAO).
Materials:
-
This compound
-
Vehicle: Polyethylene glycol 300 (PEG 300) and Ethanol (9:1 ratio)
-
Sterile 0.9% saline
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO and catheter placement
-
Infusion pump
-
Triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Animal Model: Induce focal cerebral ischemia using the MCAO model. This typically involves advancing a monofilament through the internal carotid artery to occlude the origin of the MCA.
-
Drug Preparation: Dissolve this compound in the PEG 300/Ethanol (9:1) vehicle to the desired concentration.
-
Catheter Placement: Prior to or immediately after MCAO, place an indwelling catheter in a suitable vein (e.g., femoral vein or tail vein) for intravenous administration.
-
Drug Administration:
-
Bolus Injection: Administer the desired bolus dose of this compound (e.g., 10 mg/kg or 20 mg/kg) as a slow intravenous injection via the catheter.
-
Continuous Infusion: Immediately following the bolus injection, begin a continuous infusion of this compound (e.g., 3.33 mg/kg/hour) using an infusion pump for the specified duration (e.g., 6 hours).
-
-
Reperfusion: After the desired period of occlusion (e.g., 90 minutes), withdraw the monofilament to allow for reperfusion.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care.
-
Assessment of Neuroprotection: At a predetermined time point (e.g., 24 hours post-occlusion), euthanize the animal and harvest the brain. Section the brain and stain with TTC to visualize and quantify the infarct volume.
Protocol 2: Pharmacodynamic Analysis of this compound in the Brain
This protocol allows for the assessment of the onset and duration of calpain inhibition in the brain following intravenous administration of this compound.
Materials:
-
This compound
-
Vehicle (as in Protocol 1)
-
Male mice or rats
-
Brain homogenization buffer
-
Protease activity assay kit (e.g., using a fluorescently labeled casein substrate)
Procedure:
-
Drug Administration: Administer a single intravenous bolus injection of this compound (e.g., 30 mg/kg) via the tail vein.
-
Time Course: Euthanize groups of animals at different time points after injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Brain Homogenization: Rapidly harvest the brains and homogenize the tissue in an appropriate buffer to prepare a brain lysate.
-
Protease Activity Assay: Measure the protease activity in the brain homogenates using a suitable assay. This will allow for the determination of the level of calpain inhibition at each time point.
-
Data Analysis: Plot the percentage of protease inhibition against time to determine the time to maximal inhibition and the pharmacodynamic half-life of this compound in the brain.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound neuroprotection.
Experimental Workflow
Caption: Intravenous this compound experimental workflow.
References
- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. hexa-his.com [hexa-his.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using MDL-28170 in a Calpain Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL-28170, also known as Calpain Inhibitor III, is a potent, selective, and cell-permeable inhibitor of calpain.[1][2] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a multitude of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity has been implicated in various pathological conditions, such as neurodegenerative diseases, ischemic injury, and muscular dystrophy. This compound serves as a critical tool for investigating the role of calpain in these processes. This document provides detailed application notes and protocols for utilizing this compound in a standard calpain activity assay.
Mechanism of Action
This compound is a synthetic peptide aldehyde that inhibits calpain by forming a reversible covalent bond with the active site cysteine residue. It is highly selective for calpain and also inhibits cathepsin B, but not trypsin-like serine proteases.[1] Its cell permeability allows for its use in both in vitro and in vivo studies, and it has been shown to cross the blood-brain barrier.[2]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against calpain has been determined in various studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 11 nM | Calpain | [1] |
| Ki | 10 nM | Calpain | |
| Ki | 25 nM | Cathepsin B | |
| EC50 | 14 µM | Cell-based assay | |
| IC50 | 20.4 µM | Trypanosoma cruzi trypomastigotes (24h) |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO). For example, for 5 mg of this compound (Molecular Weight: 382.5 g/mol ), add 1.30 mL of DMSO.
-
Storage: Store the lyophilized powder at -20°C, desiccated. Once reconstituted in DMSO, store the stock solution at -20°C and use within one month to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Fluorometric Calpain Activity Assay Protocol
This protocol is a general guideline for a fluorometric calpain activity assay using a specific calpain substrate and can be adapted for use with purified calpain or cell lysates.
Materials:
-
Purified calpain enzyme or cell/tissue lysates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calpain Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, 5 mM β-mercaptoethanol, pH 7.4)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC, Ac-LLY-AFC)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the fluorogenic calpain substrate in the Calpain Assay Buffer at the desired final concentration (e.g., 20 µM).
-
Prepare serial dilutions of this compound in Calpain Assay Buffer to achieve a range of final concentrations for inhibition studies (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
-
Assay Setup (96-well plate):
-
Blank (No Enzyme): Add Calpain Assay Buffer and the calpain substrate.
-
Positive Control (No Inhibitor): Add purified calpain or cell lysate, Calpain Assay Buffer, and the calpain substrate.
-
Inhibitor Wells: Add purified calpain or cell lysate, the desired concentration of this compound, Calpain Assay Buffer, and the calpain substrate.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation with Inhibitor:
-
Add the purified calpain enzyme or cell lysate to the wells containing the different concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the calpain substrate working solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the substrate used (e.g., Ex/Em = 360/460 nm for Suc-LLVY-AMC).
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
Mandatory Visualizations
Signaling Pathway
Caption: Calpain activation by calcium and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for a fluorometric calpain activity assay.
References
Application Note: Western Blot Protocol for Detecting α-Fodrin Cleavage Following MDL-28170 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cleavage of the cytoskeletal protein α-fodrin is a hallmark of apoptosis and cellular injury, often mediated by proteases such as calpains and caspases. This process results in characteristic fragments of 150 kDa and 120 kDa from the full-length 240 kDa protein. MDL-28170 is a potent, cell-permeable inhibitor of calpain-1 and calpain-2, which can be utilized to investigate the role of calpain in α-fodrin proteolysis.[1][2] This document provides a detailed protocol for inducing apoptosis in a cell culture model, treating with this compound to inhibit calpain-mediated proteolysis, and detecting the subsequent changes in α-fodrin cleavage using Western blotting.
Signaling Pathway and Inhibitory Action
This compound acts by specifically inhibiting calpains, a family of calcium-dependent cysteine proteases.[3] During events like apoptosis or excitotoxicity, intracellular calcium levels rise, leading to the activation of calpains.[4] Activated calpains then cleave various cellular substrates, including α-fodrin. By applying this compound, this specific proteolytic pathway can be blocked, allowing researchers to distinguish between calpain-dependent and other proteolytic events, such as those mediated by caspases.
Caption: this compound inhibits calpain activation, preventing the cleavage of α-fodrin.
Experimental Workflow
The overall experimental procedure involves cell culture, induction of apoptosis, treatment with the inhibitor, preparation of protein lysates, and subsequent analysis by Western blot to detect α-fodrin and its cleavage products.
Caption: High-level overview of the experimental procedure from cell culture to data analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells, Jurkat cells, or HeLa cells are suitable models.
-
This compound: Calpain Inhibitor III (CAS 88191-84-8).
-
Apoptosis Inducer: Staurosporine, Etoposide, or anti-Fas monoclonal antibody.
-
Solvent: DMSO (for this compound and some inducers).
-
Lysis Buffer: RIPA or NP40 buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-α-Fodrin antibody (detects full-length 240 kDa and the 150 kDa fragment).
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Other: PVDF membrane, SDS-PAGE gels, transfer buffer, blocking buffer (5% non-fat milk or BSA in TBST).
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 100 mm dish) and grow until they reach 70-80% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving 5 mg in 1.30 mL of DMSO. Store aliquots at -20°C.
-
Treatment:
-
Pre-treatment (Inhibitor): For inhibitor groups, pre-treat cells with this compound (working concentration typically 5-50 µM) for 1-2 hours.
-
Induction (Apoptosis): Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the relevant dishes.
-
Incubation: Incubate cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Preparation of Cell Lysates
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold lysis buffer (supplemented with inhibitors) to each 100 mm dish.
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new tube.
Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Normalization: Calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
-
Sample Preparation: Add 4X Laemmli sample buffer to the normalized lysates. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to the transfer system manufacturer's instructions (wet or semi-dry transfer).
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α-fodrin antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
Detection and Data Analysis
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis:
-
Identify the bands corresponding to full-length α-fodrin (~240 kDa) and its cleavage fragments (~150 kDa and/or ~120 kDa).
-
Probe a separate blot (or strip and re-probe the same blot) with a loading control antibody (e.g., β-Actin, ~43 kDa) to confirm equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The ratio of cleaved α-fodrin to full-length α-fodrin can be calculated and normalized to the loading control.
-
Data Presentation and Expected Results
Quantitative data should be organized for clarity. The following tables outline a typical experimental setup and the expected outcomes.
Table 1: Experimental Treatment Groups
| Group | Description | This compound | Apoptosis Inducer | Expected Outcome |
|---|---|---|---|---|
| 1 | Untreated Control | - | - | Basal level of full-length α-fodrin |
| 2 | Vehicle Control | + (DMSO) | - | Similar to Untreated Control |
| 3 | Inhibitor Only | + | - | Similar to Untreated Control |
| 4 | Apoptosis Induced | - | + | Increased α-fodrin cleavage fragments |
| 5 | Inhibitor + Apoptosis | + | + | Reduced α-fodrin cleavage vs. Group 4 |
Table 2: Antibody and Reagent Details
| Antibody/Reagent | Type | Source (Example) | Working Dilution |
|---|---|---|---|
| α-Fodrin | Rabbit Polyclonal | Cell Signaling Tech. #2122 | 1:1000 |
| β-Actin | Mouse Monoclonal | Abcam | 1:5000 |
| Anti-Rabbit IgG, HRP-linked | Goat | Manufacturer's Spec. | 1:2000 - 1:10000 |
| Anti-Mouse IgG, HRP-linked | Goat | Manufacturer's Spec. | 1:2000 - 1:10000 |
| this compound | Calpain Inhibitor | Selleck Chemicals | 5-50 µM |
Table 3: Summary of Expected Western Blot Bands
| Protein | Molecular Weight (kDa) | Untreated Control | Apoptosis Induced | Apoptosis + this compound |
|---|---|---|---|---|
| Full-length α-Fodrin | ~240 | Strong Band | Decreased Intensity | Intensity higher than Apoptosis group |
| Cleaved α-Fodrin | ~150 / ~120 | Absent / Faint Band | Strong Band(s) | Decreased Intensity / Faint Band |
| Loading Control (β-Actin) | ~43 | Strong Band | Strong Band | Strong Band |
References
- 1. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of a 10 mM Stock Solution of MDL-28170
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a 10 mM stock solution of MDL-28170, a potent and cell-permeable calpain inhibitor.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Physicochemical Data of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Parameter | Value | Source(s) |
| Molecular Weight | 382.45 g/mol | [2][3] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Insoluble in Water |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 382.45 g/mol / 1000
-
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.82 mg of this compound. For ease of measurement, it is often more practical to start with a known mass of the compound, for instance, 5 mg, and calculate the required volume of solvent.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 5 mg of the powder.
-
-
Solvent Addition:
-
Based on the mass weighed, calculate the volume of DMSO required. For 5 mg of this compound, to make a 10 mM solution, you would add 1.30 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
-
-
Dissolution:
-
Vortex the solution thoroughly to ensure the complete dissolution of the this compound powder.
-
If the compound does not dissolve completely, gentle warming and sonication in an ultrasonic bath can be applied to facilitate dissolution.
-
-
Storage:
-
Once fully dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage, the solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months. The lyophilized powder should be stored at -20°C under desiccating conditions.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of a signaling pathway where this compound acts as an inhibitor.
References
Application Notes and Protocols for MDL-28170 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MDL-28170, a potent, cell-permeable calpain inhibitor, in primary neuron cultures. The protocols detailed below cover the preparation of this compound, treatment of primary neurons to mitigate excitotoxicity, and methods for assessing its neuroprotective effects.
Introduction
This compound is a selective inhibitor of calpain-1 and calpain-2, calcium-activated neutral cysteine proteases. In the central nervous system, excessive calcium influx, often triggered by excitotoxic insults, leads to the overactivation of calpains. This results in the proteolytic degradation of key cellular components, including cytoskeletal proteins, and contributes to neuronal injury and death through both necrotic and apoptotic pathways. This compound has been shown to be neuroprotective in various models of neuronal injury by preventing this calpain-mediated proteolysis.
Data Presentation
Table 1: this compound Specifications
| Property | Value | Source |
| Molecular Weight | 382.5 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO at 75 mg/ml | [1] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | [1] |
| Storage (in DMSO) | -20°C, use within 1 month | [1] |
Table 2: Recommended Treatment Parameters for Primary Neuron Cultures
| Parameter | Recommendation | Notes | Source |
| Stock Solution | 10 mM in DMSO | Reconstitute 5 mg of this compound in 1.30 ml of DMSO. | |
| Working Concentration | 10 µM | Effective concentration for neuroprotection against excitotoxicity. | |
| Pre-treatment Time | 1-2 hours | Pre-incubation before inducing excitotoxicity. | |
| Post-insult Treatment Window | Up to 1 hour | Protective when applied up to 1 hour after the excitotoxic insult. | |
| Vehicle Control | DMSO | Use at the same final concentration as the highest inhibitor dose. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in excitotoxicity and the experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Calpain activation cascade in excitotoxicity and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary neurons.
Materials:
-
Embryonic day 17-18 (E17-E18) rat or mouse embryos
-
Coating solution: Poly-D-Lysine (50 µg/mL in sterile water)
-
Dissection medium: Ice-cold sterile PBS
-
Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in a suitable buffer
-
Plating medium: Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin
-
Sterile dissection tools, conical tubes, and cell culture plates/coverslips
Procedure:
-
Coating: Coat culture vessels with Poly-D-Lysine solution for at least 1 hour at room temperature, then rinse three times with sterile water and allow to dry.
-
Dissection: Euthanize pregnant rodent according to approved institutional protocols. Dissect embryos and place them in ice-cold PBS. Isolate the cortices from the embryonic brains.
-
Digestion: Transfer cortical tissue to the digestion solution and incubate at 37°C for 20-30 minutes.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer and Trypan blue. Plate neurons at a density of approximately 1 x 10^5 cells/well in a 48-well plate.
-
Maintenance: Incubate cultures at 37°C in a 5% CO₂ humidified incubator. Change half of the medium every 3-4 days. Neurons are typically mature and ready for experiments within 7-10 days.
Protocol 2: this compound Treatment and Induction of Excitotoxicity
Materials:
-
Mature primary neuron cultures (from Protocol 1)
-
This compound stock solution (10 mM in DMSO)
-
NMDA stock solution (e.g., 10 mM in sterile water)
-
Neuronal growth medium
Procedure:
-
Prepare working solutions of this compound in neuronal growth medium to a final concentration of 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treat the mature neuron cultures by replacing the existing medium with the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ humidified incubator.
-
Induce excitotoxicity by adding NMDA to the medium to a final concentration of 50-100 µM. Do not add NMDA to negative control wells.
-
Return the plates to the incubator and incubate for 24 hours.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Treated neuron cultures in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 4: Assessment of Calpain Activity (Western Blot for α-Spectrin Breakdown Products)
Calpain activation can be monitored by detecting the specific breakdown products of α-spectrin.
Materials:
-
Treated neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: anti-α-II-spectrin
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-α-II-spectrin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Identify the full-length α-spectrin band (~240 kDa) and the calpain-specific breakdown products (SBDPs) at 145/150 kDa. Caspase-3 cleavage of α-spectrin results in a 120 kDa fragment. Quantify band intensities to determine the extent of calpain activation.
Protocol 5: Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Treated neuron cultures on coverslips or in a 96-well plate
-
Fixative (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
References
Application Notes and Protocols for Intraspinal Microinjection of MDL-28170 in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MDL-28170 is a potent, cell-permeable calpain inhibitor that has demonstrated significant neuroprotective effects in various models of neuronal injury, including spinal cord injury (SCI).[1] Calpains, a family of calcium-activated cysteine proteases, are key mediators of the secondary injury cascade following SCI. Their activation leads to the degradation of crucial cytoskeletal and signaling proteins, contributing to axonal degeneration, oligodendrocyte loss, and neuronal death.[2][3] Direct intraspinal microinjection of this compound has been shown to be more effective at inhibiting calpain activity and improving functional and pathological outcomes compared to systemic administration.[2][4]
These application notes provide a comprehensive overview of the use of this compound in rat models of SCI, including detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of a single post-injury intraspinal microinjection of this compound (50 nmoles) in a rat model of contusive SCI.
Table 1: Locomotor Recovery Assessment
| Time Post-Injury | Vehicle (DMSO/Saline) BBB Score (Mean ± SEM) | This compound (50 nmoles) BBB Score (Mean ± SEM) |
| 3 Days | Approx. 2.5 ± 0.5 | Approx. 5.0 ± 0.7 |
| 1 Week | Approx. 4.5 ± 0.6 | Approx. 7.0 ± 0.8 |
| 2 Weeks | Approx. 6.5 ± 0.7 | Approx. 9.0 ± 0.9 |
| 3 Weeks | Approx. 8.0 ± 0.8 | Approx. 10.5 ± 1.0 |
| 4 Weeks | Approx. 9.0 ± 0.9 | Approx. 11.5 ± 1.1 |
| 5 Weeks | Approx. 9.5 ± 1.0 | Approx. 12.0 ± 1.2 |
| 6 Weeks | Approx. 10.0 ± 1.1 | Approx. 12.5 ± 1.3 |
BBB (Basso, Beattie, and Bresnahan) locomotor rating scale is a 21-point scale used to assess hindlimb locomotor recovery in rats following SCI.
Table 2: Histological Outcome Measures at 6 Weeks Post-Injury
| Histological Parameter | Vehicle (DMSO/Saline) (Mean ± SEM) | This compound (50 nmoles) (Mean ± SEM) |
| Lesion Volume (mm³) | Approx. 7.5 ± 0.5 | Approx. 5.0 ± 0.4 |
| Total Spared Tissue Volume (mm³) | Approx. 10.0 ± 0.7 | Approx. 12.5 ± 0.8 |
| Spared White Matter Volume (mm³) | Approx. 4.0 ± 0.3 | Approx. 6.0 ± 0.5 |
Experimental Protocols
This section provides a detailed methodology for the intraspinal microinjection of this compound in a rat model of contusive SCI.
Materials and Reagents
-
This compound (Calpain Inhibitor III)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Ketamine
-
Xylazine
-
Surgical instruments for laminectomy
-
Infinite Horizon (IH) impactor or similar contusion device
-
Hamilton syringe with a fine-gauge needle
-
Stereotaxic frame
-
Suturing materials
-
Animal warming pad
Animal Model and Surgical Preparation
-
Animal Model: Adult female Long-Evans rats are commonly used for SCI studies.
-
Anesthesia: Anesthetize the rat using an intraperitoneal (i.p.) injection of a ketamine (e.g., 80 mg/kg) and xylazine (e.g., 10 mg/kg) cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the surgical area over the thoracic spine. Secure the animal in a stereotaxic frame. Maintain the animal's body temperature at 37°C using a warming pad. Aseptically prepare the surgical site.
Spinal Cord Injury (SCI) Procedure
-
Laminectomy: Make a midline incision over the thoracic vertebrae (e.g., T9-T10). Carefully dissect the paraspinal muscles to expose the vertebral column. Perform a laminectomy at the desired spinal level (e.g., T10) to expose the dura mater, taking care not to damage the spinal cord.
-
Contusion Injury: Position the spinal cord under the impactor tip of a contusion device (e.g., Infinite Horizon impactor). Induce a moderate contusion injury (e.g., 200-kdyn force). Ensure the impact is centered on the exposed spinal cord.
Preparation and Administration of this compound
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. For a 50 nmole dose, dilute the stock solution with sterile saline to the desired final concentration for microinjection. The final vehicle should be a mixture of DMSO and saline.
-
Intraspinal Microinjection:
-
Secure the Hamilton syringe in a stereotaxic manipulator.
-
Carefully insert the needle into the spinal cord parenchyma at a specific distance from the injury epicenter (e.g., 0.5 mm rostral and caudal to the epicenter) and to a specific depth (e.g., 1.0 mm).
-
Slowly inject the this compound solution (e.g., 1 µL per injection site) over a period of several minutes to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Withdraw the needle slowly.
-
Repeat the injection at the desired locations. A single post-injury administration has been shown to be effective.
-
Post-Operative Care
-
Wound Closure: Suture the muscle layers and close the skin incision.
-
Recovery: Administer post-operative analgesics as required. Manually express the bladder twice daily until bladder function returns. House the animals in a clean environment with easy access to food and water.
-
Monitoring: Monitor the animals daily for signs of distress, infection, and overall health.
Outcome Assessment
-
Locomotor Function: Assess hindlimb locomotor function using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale at regular intervals (e.g., weekly) for up to 6 weeks post-injury.
-
Histological Analysis: At the end of the study period (e.g., 6 weeks), perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Carefully dissect the spinal cord and process it for histological analysis. Stain sections with appropriate dyes (e.g., Luxol Fast Blue for myelin) to assess lesion volume, tissue sparing, and white matter sparing.
Mandatory Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: this compound signaling pathway in neuroprotection.
Experimental Workflow for Intraspinal Microinjection of this compound
References
- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. Intraspinal MDL28170 microinjection improves functional and pathological outcome following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stat.ubc.ca [stat.ubc.ca]
Application Notes and Protocols for MDL-28170 in Noise-Induced Hearing Loss Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noise-induced hearing loss (NIHL) is a significant sensory disorder characterized by the progressive loss of auditory function due to exposure to excessive noise. A key pathological event in NIHL is the overactivation of calcium-dependent proteases, known as calpains, within the sensory hair cells of the cochlea.[1][2][3] This activation triggers a cascade of events leading to cellular damage and apoptosis. MDL-28170, a potent and cell-permeable inhibitor of both calpain-1 (μ-calpain) and calpain-2 (m-calpain), has emerged as a promising otoprotective agent.[1][2] By crossing the blood-brain barrier, this compound can effectively target the inner ear and mitigate the detrimental effects of noise exposure.
These application notes provide a comprehensive overview of the use of this compound in studying NIHL, including its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of key quantitative findings.
Mechanism of Action
Exposure to loud noise leads to an excessive influx of calcium (Ca2+) into cochlear sensory hair cells. This calcium overload activates calpains, which are cysteine proteases that, when dysregulated, contribute to cellular injury and death. Activated calpains cleave various cellular substrates, including cytoskeletal proteins like alpha-fodrin, leading to a breakdown of cellular architecture.
This compound exerts its protective effects by directly inhibiting calpain activity. This inhibition prevents the downstream consequences of calpain overactivation, thereby preserving the integrity of sensory hair cells and their synapses. Furthermore, treatment with this compound has been shown to upregulate the PI3K/Akt survival signaling pathway, which is negatively regulated by noise-induced calpain activation. By preventing the reduction of PI3K/Akt signaling, this compound promotes cell survival and protects against noise-induced cochlear damage.
Signaling Pathway of this compound in NIHL
Caption: this compound inhibits noise-induced calpain activation, preventing downstream cellular damage.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies investigating the protective effects of this compound against noise-induced hearing loss in CBA/J mice.
Table 1: Effect of this compound on Auditory Brainstem Response (ABR) Threshold Shifts
| Frequency (kHz) | Noise (101 dB) + Vehicle (DMSO) Threshold Shift (dB SPL) | Noise (101 dB) + this compound (40 mg/kg) Threshold Shift (dB SPL) |
| 16 | Significant Shift | Attenuated Shift |
| 32 | Significant Shift | Attenuated Shift |
| Data presented as mean ± SD. |
Table 2: Effect of this compound on Distortion Product Otoacoustic Emissions (DPOAE) Amplitudes
| Frequency (kHz) | Noise (101 dB) + Vehicle (DMSO) | Noise (101 dB) + this compound (40 mg/kg) |
| 12-36 | Significantly Diminished Amplitudes | Significantly Prevented Decrease in Amplitudes |
| Data presented as mean ± SD. |
Table 3: Effect of this compound on Cochlear Hair Cell and Synapse Survival
| Parameter | Noise (101 dB) + Vehicle (DMSO) | Noise (101 dB) + this compound (40 mg/kg) |
| Outer Hair Cell (OHC) Loss | Significant Loss | Attenuated Loss |
| Inner Hair Cell (IHC) Synapse Counts (22 and 32 kHz) | Significant Reduction | Attenuated Reduction |
| Morphological analysis performed 2 weeks post-noise exposure. |
Table 4: Effect of this compound on Calpain Activity Marker
| Marker | Noise (101 dB) + Vehicle (DMSO) | Noise (101 dB) + this compound (40 mg/kg) |
| Cleaved α-fodrin in OHCs | Twofold Increase | Increase Inhibited |
| Semi-quantified immunolabeling. |
Experimental Protocols
This section provides a detailed protocol for an in vivo study of this compound in a mouse model of NIHL, based on established methodologies.
Animal Model
-
Species: CBA/J mice
-
Age: 12 weeks
-
Sex: Male (to eliminate sex as a confounding variable)
This compound Preparation and Administration
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 40 mg/mL). Store at -20°C. Immediately before use, dilute the stock solution with 0.9% saline.
-
Dosage: 40 mg/kg body weight. A pilot study indicated that 20 mg/kg showed minimal protective effects.
-
Route of Administration: Intraperitoneal (IP) injection.
Experimental Workflow
Caption: Experimental timeline for evaluating this compound's otoprotective effects in mice.
Noise Exposure Protocol
-
Apparatus: Place unrestrained mice in a sound exposure chamber fitted with a loudspeaker.
-
Noise Parameters: Expose mice to broadband noise (2-20 kHz) at 101-102 dB sound pressure level (SPL) for 2 hours.
-
Controls: Maintain control mice in the same chamber for 2 hours without noise exposure.
Auditory Function Assessment
-
Auditory Brainstem Response (ABR):
-
Measure baseline ABRs one week before noise exposure.
-
Measure final ABRs two weeks after noise exposure to assess permanent threshold shifts.
-
Stimuli: Clicks and tone pips at various frequencies (e.g., 8, 16, 32 kHz).
-
-
Distortion Product Otoacoustic Emissions (DPOAEs):
-
Measure DPOAEs at baseline and two weeks post-exposure to assess outer hair cell function.
-
Measure across a range of frequencies (e.g., 8-40 kHz).
-
Morphological Analysis
-
Tissue Collection: Euthanize mice two weeks after noise exposure.
-
Cochlear Dissection: Dissect the cochleae for surface preparation.
-
Hair Cell Counts: Quantify the number of remaining inner and outer hair cells.
-
Synapse Quantification: Use immunohistochemistry to label and count inner hair cell ribbon synapses (e.g., using antibodies against CtBP2 and GluA2).
Molecular Analysis
-
Immunohistochemistry: For analysis of signaling molecules, euthanize a subset of animals 3 hours after noise exposure.
-
Western Blotting: To quantify protein levels (e.g., cleaved alpha-fodrin, p85α, p-Akt), collect cochlear tissues for protein extraction and analysis.
Conclusion
This compound represents a valuable pharmacological tool for investigating the mechanisms of noise-induced hearing loss and for exploring potential therapeutic strategies. Its ability to inhibit calpain activation and modulate the PI3K/Akt survival pathway underscores the critical role of these processes in cochlear pathology. The protocols and data presented here provide a framework for researchers to design and execute robust studies to further elucidate the otoprotective effects of this compound and other calpain inhibitors.
References
- 1. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt sur… [ouci.dntb.gov.ua]
- 2. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating MDL-28170 Solubility Challenges in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with the calpain inhibitor MDL-28170 in aqueous buffers. Our aim is to equip researchers with the necessary information to ensure successful experimental outcomes.
Introduction
This compound is a potent, cell-permeable inhibitor of calpain and cathepsin B, widely used in research to investigate cellular processes such as apoptosis, neurodegeneration, and signal transduction.[1][2] A significant challenge in its experimental application is its poor solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in assays. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound is practically insoluble in water.[1][3] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Solubility can vary between suppliers and batches, and can be affected by factors such as the purity of the compound and the freshness of the solvent.
Q2: Why is my this compound precipitating when I add it to my aqueous buffer?
A2: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. This typically happens when a concentrated stock solution (usually in DMSO) is diluted into an aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) may not be sufficient to keep the hydrophobic this compound in solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound. Ethanol can also be used. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions are not recommended for long-term storage. It is best to prepare them fresh. If storage is necessary, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The maximum tolerable concentration of DMSO varies depending on the cell line and the duration of the experiment. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific experimental system.
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes reported solubility data from various sources.
| Solvent | Reported Solubility | Source(s) |
| Water | Insoluble | |
| DMSO | ≥16.75 mg/mL | |
| 78 mg/mL (203.94 mM) | ||
| 30 mg/mL (78.44 mM) (requires ultrasonic and warming) | ||
| 75 mg/mL | ||
| Soluble to 100 mM | ||
| Ethanol | ≥25.05 mg/mL (with ultrasonic) | |
| 6 mg/mL - 10 mg/mL | ||
| 3.3 mg/mL | ||
| DMF | 14 mg/mL | |
| DMF:PBS (pH 7.2) (1:10) | 0.09 mg/mL |
Note: The molecular weight of this compound is approximately 382.45 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.825 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM stock from 5 mg of powder, you would add 1.30 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Diluting this compound Stock Solution into Aqueous Buffer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO for your experiment.
-
Perform a serial dilution of your DMSO stock solution with your aqueous buffer.
-
Crucially, add the stock solution to the aqueous buffer and not the other way around. This is done by pipetting the small volume of the DMSO stock directly into the larger volume of buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, you have exceeded the solubility limit of this compound in that specific buffer and DMSO concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The final concentration of this compound is too high for the final DMSO concentration. | - Increase the final concentration of DMSO in your working solution (if your experimental system allows). - Decrease the final concentration of this compound. - Prepare an intermediate dilution of the stock solution in a higher concentration of organic solvent before the final dilution into the aqueous buffer. |
| Cloudy or hazy solution | Micro-precipitation is occurring. | - Vortex the solution vigorously. - Briefly sonicate the working solution. - If the haze persists, the compound is likely out of solution and the concentration is not what you intended. Consider lowering the final concentration. |
| Inconsistent experimental results | This compound is not fully dissolved in the stock solution or is precipitating in the assay. | - Ensure the stock solution is completely clear before use. Use warming or sonication if necessary. - Prepare fresh dilutions for each experiment. - Include a positive control to ensure the assay is working as expected. |
| Difficulty dissolving the powder in DMSO | The DMSO may have absorbed water, or the powder is not sufficiently pure. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO. - Use gentle warming or sonication to aid dissolution. - If the problem persists, contact the supplier of the this compound. |
Visualizing Experimental Workflows and Pathways
This compound Stock Solution and Dilution Workflow
Caption: Workflow for preparing and diluting this compound.
Simplified Calpain Activation and Inhibition Pathway
Caption: Inhibition of the calpain pathway by this compound.
References
How to prevent MDL-28170 precipitation in media
Welcome to the technical support center for MDL-28170. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this calpain inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent, selective, and cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases. It has also been shown to inhibit cathepsin B and γ-secretase. Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies. Primary research applications include the study of neurodegenerative diseases, traumatic brain injury, ischemic stroke, and other conditions where calpain-mediated proteolysis plays a significant role in cellular damage, including apoptosis and necrosis.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents such as DMSO and methanol but is practically insoluble in water. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent to create a stock solution, it should be stored at -80°C for up to six months or at -20°C for up to one month. To maintain the integrity of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Why does this compound precipitate when added to my cell culture media?
Precipitation of hydrophobic small molecules like this compound upon dilution in aqueous solutions like cell culture media is a common issue. This occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the highly polar organic solvent, DMSO. When the DMSO concentration is drastically lowered by dilution, the inhibitor comes out of solution and forms a precipitate.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step protocol and best practices to minimize or prevent the precipitation of this compound in your experimental media.
Experimental Protocols: Preparing a Working Solution of this compound
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock, dissolve 3.83 mg of this compound (MW: 382.45 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing thoroughly. Gentle warming (up to 37°C) can aid dissolution.
-
-
Perform Serial Dilutions in DMSO (if necessary):
-
If your final desired concentration is very low, it is advisable to perform an intermediate dilution of your stock solution in DMSO before adding it to the aqueous media. This helps to reduce the localized high concentration of the compound when it first contacts the aqueous environment.
-
-
Dilute into Pre-warmed Cell Culture Medium:
-
Pre-warm the required volume of your cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise and slowly to the medium. Adding the stock solution to the vortex creates rapid mixing and dispersion, which is crucial to prevent localized high concentrations and subsequent precipitation.
-
Crucially, do not add the aqueous medium to the DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous medium.
-
-
Final Mixing and Inspection:
-
After adding the this compound stock, continue to mix the solution gently for a few minutes.
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If a fine precipitate is observed, you can try a brief sonication (30-60 seconds) in a water bath to aid dissolution.
-
Data Presentation: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | 30 - 78 mg/mL | Multiple supplier datasheets |
| Methanol | Soluble | Sigma-Aldrich |
| Water | Insoluble | Multiple supplier datasheets |
| Ethanol | 6 - 10 mg/mL | Selleck Chemicals |
Logical Troubleshooting Workflow
If you continue to experience precipitation, follow this logical troubleshooting workflow.
Signaling Pathways
This compound exerts its effects primarily through the inhibition of calpains, which are key regulators of various cellular processes, including cell death pathways.
Calpain-Mediated Apoptosis and Necrosis
Calpains are implicated in both apoptotic and necrotic cell death. Their activation, often triggered by an influx of Ca²⁺, leads to the cleavage of a wide range of cellular substrates. This compound, by inhibiting calpain activity, can modulate these pathways.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a general workflow for evaluating the effectiveness of this compound in a cell-based assay.
Maximum non-toxic DMSO concentration for MDL-28170 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the calpain and γ-secretase inhibitor, MDL-28170. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended non-toxic concentration of DMSO for dissolving this compound in cell culture experiments?
A1: The maximum non-toxic concentration of Dimethyl Sulfoxide (DMSO) is highly dependent on the cell type and the duration of the experiment. For sensitive primary neuronal cultures, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid neurotoxic effects.[1][2] However, many immortalized cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][4] It is always best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine the optimal concentration.
Q2: this compound is not dissolving well in my stock solution. What should I do?
A2: this compound is soluble in DMSO.[5] If you are experiencing solubility issues, ensure you are using a high grade of anhydrous DMSO. Prepare the stock solution by dissolving the this compound powder in 100% DMSO to create a concentrated stock, for example, 10 mM. This stock can then be serially diluted in your culture medium to the desired final concentration, ensuring the final DMSO concentration remains in the non-toxic range for your cells. Gentle warming and vortexing can aid in dissolution.
Q3: I am observing unexpected cell death in my this compound treated cells, even with a low DMSO concentration. What could be the cause?
A3: While this compound is a potent inhibitor, off-target effects or compound-specific toxicity can occur at high concentrations. It is crucial to perform a dose-response experiment with this compound to determine the optimal working concentration for your specific cell line and experimental endpoint. Additionally, ensure that your vehicle control (DMSO alone at the same final concentration) does not induce cell death. If the vehicle control is also toxic, the issue may lie with the DMSO concentration or the overall health of your cell culture.
Q4: How can I confirm that this compound is inhibiting calpain activity in my experiment?
A4: A common method to verify calpain inhibition is to perform a Western blot for a known calpain substrate, such as α-fodrin (also known as αII-spectrin). Upon calpain activation, α-fodrin is cleaved into specific breakdown products (e.g., 145/150 kDa fragments). Treatment with an effective concentration of this compound should prevent or reduce the appearance of these cleavage products. Alternatively, commercially available calpain activity assays utilize fluorogenic substrates to directly measure enzymatic activity in cell lysates.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background toxicity in vehicle control wells | Final DMSO concentration is too high for the specific cell type. | Determine the maximum non-toxic DMSO concentration for your cells by performing a dose-response curve (e.g., 0.01% to 1.0% DMSO). For sensitive cells like primary neurons, aim for a final concentration of ≤ 0.1%. |
| Inconsistent or no effect of this compound treatment | This compound concentration is too low. | Perform a dose-response experiment with this compound (e.g., 1 µM to 50 µM) to find the optimal effective concentration for your experimental system. |
| This compound has degraded. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in culture medium | The final concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration. |
| Difficulty interpreting Western blot for calpain activity | Antibody quality is poor or non-specific. | Use a validated antibody specific for the calpain cleavage products of your substrate of interest (e.g., cleaved α-fodrin). |
| Sub-optimal protein extraction or loading. | Ensure complete protein extraction and equal loading of protein amounts for all samples. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Quantitative Data on Non-Toxic DMSO Concentrations
The following table summarizes the recommended maximum non-toxic DMSO concentrations for different cell types relevant to this compound experiments. It is crucial to note that these are general guidelines, and the optimal concentration should be empirically determined for your specific experimental conditions.
| Cell Type | Max. Non-Toxic DMSO Concentration (%) | Exposure Time | Reference(s) |
| Primary Neurons | ≤ 0.1% | 24 - 48 hours | |
| Astrocytes | ≤ 0.5% | 24 hours | |
| Schwann Cells | ≤ 0.5% | Up to 6 days | |
| Immortalized Cell Lines (General) | 0.1% - 0.5% | 24 - 72 hours |
Detailed Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 5.0%. Include a "medium only" control.
-
Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control is your maximum non-toxic concentration.
Protocol 2: In Vitro this compound Treatment and Analysis of Calpain Inhibition
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Cell Seeding and Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) diluted in complete culture medium. Ensure the final DMSO concentration does not exceed the predetermined non-toxic level. Include a vehicle control with the same final DMSO concentration.
-
Induction of Calpain Activity (Optional): If your experimental model requires it, induce calpain activity using a known stimulus (e.g., calcium ionophore, glutamate).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect the cleavage of a calpain substrate, such as α-fodrin. A decrease in the cleaved fragment in this compound-treated samples compared to the vehicle control indicates calpain inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound treatment and analysis.
Caption: this compound inhibits calpain-mediated substrate cleavage.
Caption: this compound inhibits γ-secretase processing of APP.
References
- 1. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: MDL-28170 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the calpain inhibitor MDL-28170 in in vivo experiments. The information is designed to assist researchers, scientists, and drug development professionals in effectively determining the therapeutic window and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3][4] Overactivation of calpains is implicated in various pathological processes, including neurodegeneration, by mediating the breakdown of cytoskeletal and other cellular proteins.[3] this compound also exhibits inhibitory activity against cathepsin B and γ-secretase. Its ability to cross the blood-brain barrier allows for the inhibition of these proteases in the central nervous system following systemic administration.
Q2: What is the therapeutic window for this compound in models of acute neurological injury?
A2: The therapeutic window for this compound is highly dependent on the specific in vivo model and the targeted outcome. In a mouse model of traumatic brain injury (TBI), treatment initiated up to 1 hour post-injury significantly reduced calpain-mediated proteolysis. However, this protective effect was lost when treatment was delayed to 3 hours post-injury. In a rat model of focal cerebral ischemia, this compound was effective in reducing infarct volume when administered up to 6 hours after the onset of ischemia, but not at 8 hours.
Q3: What are the reported effective doses of this compound in vivo?
A3: Effective doses of this compound vary by animal model and route of administration. Intraperitoneal (IP) injections have been effective in ranges of 20-50 mg/kg. For intravenous (IV) administration, a bolus of 10-30 mg/kg followed by a continuous infusion has been used. A combination of an initial IV dose followed by subsequent IP injections has also been shown to be effective in maintaining inhibitory concentrations in the brain.
Q4: Are there any known toxicities or adverse effects associated with this compound administration in vivo?
A4: While generally well-tolerated in many studies, some adverse effects have been reported, particularly at higher doses or infusion rates. One study noted transient bradycardia and respiratory difficulty in rats receiving a 30 mg/kg IV bolus followed by a 15 mg/kg/h infusion. Pilot experiments in mice with doses of 20 mg/kg and 40 mg/kg (total of five injections over three days) showed the animals appeared healthy with normal body weight and fur. Researchers should carefully monitor animals for any adverse reactions, especially during IV infusions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of Efficacy (No reduction in calpain activity or desired therapeutic effect) | Inadequate Dose or Bioavailability: The administered dose may be too low to achieve therapeutic concentrations in the target tissue. This compound may not be as brain-penetrable as initially thought. | - Perform a dose-response study to determine the optimal dose for your specific model.- Consider a dosing regimen that combines an initial IV bolus with subsequent IP injections to maintain sustained levels of the inhibitor.- Analyze brain tissue homogenates ex vivo to confirm inhibition of calpain activity. |
| Delayed Administration: The therapeutic window for this compound can be narrow. Treatment initiated too late after the initial insult may not be effective. | - Initiate treatment as early as possible following the injury or insult.- Conduct a therapeutic window study to define the effective timeframe for your model. | |
| Inappropriate Route of Administration: The chosen route may not provide optimal bioavailability for the target tissue. | - For central nervous system applications, IV administration or a combination of IV and IP may be more effective than IP alone. | |
| Animal Distress or Adverse Events During Administration (e.g., bradycardia, respiratory difficulty) | High Infusion Rate or Bolus Dose: Rapid IV injection of a high dose can lead to acute toxicity. | - Reduce the rate of IV infusion.- Administer the bolus dose more slowly over a longer period (e.g., 10-15 minutes).- Closely monitor vital signs during and immediately after administration. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects. Dimethyl sulfoxide (DMSO) is a common solvent. | - Run a vehicle-only control group to assess any effects of the solvent.- Minimize the concentration of the vehicle in the final injection volume. | |
| Variability in Experimental Results | Inconsistent Drug Preparation: this compound may not be fully dissolved or may precipitate out of solution, leading to inconsistent dosing. | - Ensure the compound is completely dissolved in the chosen vehicle. Prepare fresh solutions for each experiment.- Refer to solubility information provided by the supplier. |
| Biological Variability: Differences in animal age, weight, or strain can influence drug metabolism and response. | - Use a homogenous group of animals for your studies.- Ensure adequate sample sizes to account for biological variability. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Neurological Injury Models
| Animal Model | Route of Administration | Dosing Regimen | Therapeutic Window | Key Findings | Reference |
| Mouse Traumatic Brain Injury (CCI) | IV + IP | 20 mg/kg IV 15 min post-TBI + 40 mg/kg IP at 45 min, 2h 45min, and 4h 45min post-TBI | Effective at 1h post-TBI, not at 3h | Reduced α-spectrin degradation by 40-44% | |
| Rat Focal Cerebral Ischemia | IV | 10 mg/kg bolus + 3.33 mg/kg/hr infusion for 6h | Up to 6 hours post-ischemia | Reduced infarct volume by ~60% | |
| Rat Global Cerebral Ischemia | IP | 50 mg/kg at 0.5h and 3h post-recirculation | At least 3 hours post-recirculation | Protected against cortical neuronal damage | |
| Rat Optic Nerve Stretch Injury | IV | 30 mg/kg bolus pre-injury + 15 mg/kg/hr infusion for 2.5h | Pre-injury | Did not significantly protect axonal transport | |
| Neonatal Rat Hypoxic-Ischemic Brain Injury | IP | 24 mg/kg initial dose, then 12 mg/kg every 4h (total 60 mg/kg) | Immediately post-hypoxia | Decreased necrotic and apoptotic cells | |
| Mouse Noise-Induced Hearing Loss | IP | 40 mg/kg (total of 5 injections over 3 days) | Pre- and post-noise exposure | Attenuated hearing loss and outer hair cell loss |
Experimental Protocols
Protocol 1: Ex Vivo Calpain Activity Assay to Confirm Brain Penetrance and Pharmacodynamics
This protocol is adapted from studies evaluating the pharmacodynamic time course of this compound in brain tissue.
-
Animal Dosing: Administer this compound to animals via the desired route (e.g., 20 mg/kg IV or 40 mg/kg IP). Include a vehicle control group.
-
Tissue Harvesting: At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize the animals via an approved method (e.g., pentobarbital overdose).
-
Brain Dissection: Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on an ice-chilled stage.
-
Homogenization: Homogenize the tissue in a suitable lysis buffer (e.g., Triton lysis buffer).
-
Protein Quantification: Determine the protein concentration of the homogenates using a standard assay (e.g., BCA assay).
-
Ex Vivo Calpain Activity Measurement:
-
Spike the brain homogenates with a known amount of exogenous calpain-2.
-
Add a fluorogenic calpain substrate.
-
Measure the fluorescence over time to determine the rate of substrate cleavage.
-
A reduction in the rate of cleavage in samples from this compound-treated animals compared to vehicle-treated animals indicates the presence of inhibitory concentrations of the drug.
-
Protocol 2: Evaluation of Neuroprotection in a Traumatic Brain Injury (TBI) Model
This protocol is based on the controlled cortical impact (CCI) model in mice.
-
TBI Induction: Induce a controlled cortical impact injury in anesthetized mice.
-
This compound Administration:
-
Therapeutic Window Arm: Administer the dosing regimen (e.g., 20 mg/kg IV followed by 40 mg/kg IP at specified intervals) starting at different times post-TBI (e.g., 15 min, 1h, 3h). Include a vehicle control group for each time point.
-
-
Endpoint Analysis (24-48h post-TBI):
-
Western Blot for α-Spectrin Breakdown Products (SBDPs): Euthanize animals and collect brain tissue. Perform Western blotting to quantify the levels of calpain-specific SBDPs (e.g., 145 kDa fragment). A reduction in SBDPs indicates a decrease in calpain activity.
-
Histology for Lesion Volume: Perfuse animals and prepare brain sections. Use staining methods like aminocupric silver staining to quantify the lesion volume.
-
Visualizations
Caption: Mechanism of this compound action in preventing neuronal injury.
Caption: Workflow for determining the therapeutic window of this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
Optimizing MDL-28170 dosing frequency for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the calpain inhibitor MDL-28170, with a specific focus on optimizing dosing frequency for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing frequency for this compound in long-term in vivo studies?
Due to its short in vivo half-life of approximately 2 hours in rodents, frequent administration is necessary to maintain therapeutic concentrations of this compound.[1][2] For long-term studies, continuous delivery methods such as osmotic mini-pumps are highly recommended over repeated injections to ensure stable plasma and tissue concentrations. If repeated injections are the only feasible method, a dosing schedule of at least every 2-4 hours is suggested to minimize troughs in drug levels. However, the optimal frequency will depend on the specific animal model, the targeted therapeutic effect, and the route of administration. A pilot study is strongly advised to determine the minimum effective dosing frequency for your specific experimental conditions.
Q2: Are there any known long-term toxicity concerns with this compound?
Q3: How can I confirm that my dosing regimen is effectively inhibiting calpain in the target tissue over the long term?
To verify the efficacy of your long-term dosing regimen, it is essential to perform pharmacodynamic assessments at various time points throughout the study. A common method is to measure the cleavage of specific calpain substrates, such as α-spectrin, in the target tissue via Western blot. A reduction in the levels of spectrin breakdown products (e.g., SBDP145) would indicate effective calpain inhibition.[3] It is advisable to collect tissue samples at both peak and trough drug concentration times (if using intermittent dosing) to ensure that calpain activity is consistently suppressed.
Q4: Can tolerance develop to this compound with chronic administration?
There is currently no published evidence to suggest the development of tolerance to the inhibitory effects of this compound with long-term use. However, as with any chronic drug administration, it is a theoretical possibility. Monitoring the pharmacodynamic markers of calpain activity (as mentioned in Q3) throughout the study can help to detect any potential decrease in efficacy over time. If a reduction in the inhibitory effect is observed, an adjustment of the dose or dosing frequency may be necessary.
Q5: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[4][5] It has been shown to inhibit both calpain-1 (μ-calpain) and calpain-2 (m-calpain). By inhibiting calpain activity, this compound prevents the proteolytic degradation of various cellular proteins, including cytoskeletal components and signaling molecules, which is often associated with neurodegenerative processes and other pathologies. Additionally, this compound has been reported to inhibit γ-secretase.
Data Summary
Table 1: In Vivo Dosing Regimens of this compound in Rodent Models
| Animal Model | Route of Administration | Dosing Regimen | Duration | Observed Effect | Reference |
| Mouse (Traumatic Brain Injury) | IV + IP | 20 mg/kg IV followed by 40 mg/kg IP at 45 min, 2h 45min, and 4h 45min post-injury | 4.75 hours | Reduced spectrin degradation | |
| Rat (Focal Cerebral Ischemia) | IV | 10 mg/kg bolus followed by 3.33 mg/kg/hr infusion | 6 hours | Dose-dependent reduction in infarct volume | |
| Rat (Traumatic Brain Injury) | IV | 30 mg/kg bolus | Single dose (pre-injury) | Reduced axonal injury | |
| Gerbil (Global Cerebral Ischemia) | Not Specified | 50 mg/kg at 0.5 and 3 hours post-recirculation | 2 doses | Neuroprotection in the cortex |
Table 2: Pharmacokinetic and In Vitro Data for this compound
| Parameter | Value | Species/System | Reference |
| In vivo half-life | ~2 hours | Rat | |
| Ki for Calpain | 10 nM | In vitro | |
| Ki for Cathepsin B | 25 nM | In vitro | |
| EC50 (cell-based assay) | 14 μM | In vitro | |
| IC50 (SARS-CoV replication) | 10 μM | Vero 76 cells |
Experimental Protocols
Protocol 1: Pharmacodynamic Analysis of Calpain Inhibition in Brain Tissue
This protocol describes the assessment of calpain inhibition in brain tissue from animals treated with this compound by measuring the levels of α-spectrin breakdown products (SBDPs) via Western blot.
1. Tissue Homogenization:
-
Euthanize the animal at the desired time point post-treatment.
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a calpain-cleaved fragment of α-spectrin (e.g., anti-SBDP145) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SBDP145 signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in preventing neuronal degeneration.
Caption: Experimental workflow for optimizing long-term this compound dosing.
Caption: Troubleshooting guide for long-term this compound studies.
References
- 1. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Stability of MDL-28170 in solution at room temperature
Welcome to the technical support center for MDL-28170. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent calpain inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4][5] It is also soluble in ethanol. Please note that this compound is insoluble in water. For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.
Q2: What is the recommended storage condition for this compound as a dry powder?
A2: As a lyophilized powder, this compound should be stored at -20°C under desiccating conditions. In this state, the compound is stable for up to 3 years.
Q3: How should I store this compound once it is in solution?
A3: Stock solutions of this compound should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C. Long-term storage of the solution is not recommended, and it is best to use it soon after preparation.
Q4: What is the stability of this compound in solution at different temperatures?
A4: While specific quantitative data on the degradation of this compound at room temperature is limited, it is generally advised to minimize the time the compound spends at room temperature. For short-term storage, solutions are typically kept at -20°C or -80°C. The stability of the stock solution varies depending on the storage temperature.
Q5: Can I store my this compound solution at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal potency and to prevent degradation, stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate observed in this compound solution after thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and use ultrasonic treatment to aid in redissolving the compound. Ensure you are using anhydrous DMSO for preparing the stock solution. |
| Inconsistent or weaker than expected experimental results. | The this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. The compound may have a limited half-life in your specific experimental conditions. | Prepare a fresh stock solution from the lyophilized powder. Aliquot the stock solution to minimize freeze-thaw cycles. Consider the in vivo half-life of approximately 2 hours when designing experiments. |
| Difficulty dissolving this compound powder. | The solvent may not be appropriate, or the concentration is too high. | Ensure you are using a recommended solvent like DMSO or ethanol. You may need to use ultrasonic and warming to achieve higher concentrations in DMSO. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥16.75 mg/mL | |
| DMSO | 75 mg/mL | |
| DMSO | 30 mg/mL (with ultrasonic and warming) | |
| DMSO | 78 mg/mL | |
| DMSO | up to 100 mM | |
| DMSO | 26 mg/mL | |
| Ethanol | ≥25.05 mg/mL (with ultrasonic) | |
| Ethanol | 6 mg/mL | |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Reference |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder (Molecular Weight: 382.5 g/mol ) in 1.30 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Protocol
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Prepare the final working concentration of this compound by diluting the stock solution in fresh cell culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Pre-treat the cells with the this compound containing medium for a specified duration (e.g., 1 hour) before applying the experimental treatment.
-
Proceed with the experimental treatment as planned.
-
After the desired incubation time, perform the relevant assays to assess the effects of this compound.
Mandatory Visualizations
Caption: this compound inhibits Calpain and γ-Secretase pathways.
Caption: General workflow for preparing and using this compound.
References
- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]
- 5. ≥90% (TLC), calpain I and II inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: MDL-28170 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the calpain inhibitor MDL-28170 in in vivo experiments. The following information addresses potential issues related to high-concentration usage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and cell-permeable inhibitor of calpain-1 and calpain-2, which are calcium-dependent cysteine proteases.[1][2][3][4] By inhibiting calpain, this compound prevents the degradation of key cellular proteins, including cytoskeletal components like α-spectrin.[5] Its overactivation is linked to apoptosis, cytoskeletal remodeling, and signal transduction pathways. This compound has been shown to cross the blood-brain barrier and is often studied for its neuroprotective effects. It has also been reported to inhibit γ-secretase and cathepsin B.
Q2: I am observing acute adverse effects (e.g., respiratory distress, bradycardia) immediately after intravenous administration. What could be the cause?
A2: High-concentration bolus injections or rapid infusion rates of this compound can lead to acute toxicity. In one study involving rats, a 30 mg/kg bolus followed by a 15 mg/kg/h infusion resulted in transient bradycardia and respiratory difficulty in 15-20% of the animals. Attempts to increase the infusion rate led to fatalities. These effects were not observed with the DMSO vehicle alone, suggesting they are compound-specific.
Troubleshooting Steps:
-
Reduce Infusion Rate: Administer the IV dose more slowly over a longer period.
-
Lower Bolus Concentration: Decrease the initial bolus dose and consider a more extended infusion regimen to achieve the target exposure.
-
Switch Administration Route: If the experimental design allows, consider intraperitoneal (IP) injection, which typically results in slower absorption and may mitigate acute systemic reactions.
Q3: What are the known lethal doses of this compound in animal models?
A3: High doses of this compound have been shown to be lethal. Researchers should exercise caution when escalating doses.
-
In mice , intraperitoneal (IP) doses greater than 30 mg/kg were reported to be lethal.
-
In rabbits , a 60 mg/kg intravenous (IV) infusion administered over 10 minutes was lethal.
Q4: My experiment requires a high dose, but I'm concerned about toxicity. What is a safe but effective dose range?
A4: The optimal dose depends on the animal model, the targeted condition, and the administration route. Doses ranging from 10 to 50 mg/kg have been used effectively in various in vivo experiments.
-
Neuroprotection (TBI, Mice): An effective, extended-dosing regimen consisted of a 20 mg/kg IV injection followed by three 40 mg/kg IP injections over several hours.
-
Hearing Loss Prevention (Mice): A dose of 40 mg/kg IP was effective, whereas 20 mg/kg showed minimal effects. In pilot studies, mice receiving multiple injections at these doses appeared healthy.
-
Diabetic Neuropathy (Rats): Doses as low as 3 and 10 mg/kg IP have shown significant positive effects.
It is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
Q5: Are there any known off-target effects I should be aware of?
A5: Yes. While this compound is selective for calpains, it also inhibits other proteases, including cathepsin B and γ-secretase. Broader-spectrum calpain inhibitors can sometimes inhibit the proteasome, which may lead to apoptosis. When interpreting results, consider that the observed phenotype may not be due solely to calpain inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vivo studies.
Table 1: Reported Toxic and Lethal Doses of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Citation |
| Mouse | Intraperitoneal (IP) | >30 mg/kg | Lethal | |
| Rabbit | Intravenous (IV) | 60 mg/kg (over 10 min) | Lethal | |
| Rat | Intravenous (IV) | 30 mg/kg bolus + 15 mg/kg/h | Transient bradycardia & respiratory difficulty |
Table 2: Examples of Effective In Vivo Dosing Regimens
| Animal Model | Application | Administration Route | Dosing Regimen | Citation |
| Mouse | Traumatic Brain Injury | IV + IP | 20 mg/kg IV, then 40 mg/kg IP at 45m, 2h 45m, & 4h 45m post-injury | |
| Mouse | Noise-Induced Hearing Loss | Intraperitoneal (IP) | 40 mg/kg (3 injections over 2 days) | |
| Rat | Traumatic Brain Injury | Intravenous (IV) | Single 30 mg/kg dose 30 min pre-injury | |
| Rat | Diabetic Neuropathy | Intraperitoneal (IP) | 10 mg/kg | |
| Rat | Cerebral Ischemia | Not Specified | High-dose group showed improved neuronal morphology |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Administration of this compound for In Vivo Use
This protocol is a general guideline based on methodologies from published research.
-
Reconstitution:
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, dilute the DMSO stock solution to the final desired concentration using sterile saline (0.9% NaCl).
-
The final concentration of DMSO in the dosing solution should be minimized to avoid vehicle-induced toxicity. A final DMSO concentration of 5-10% is common.
-
Ensure the solution is clear and fully dissolved before administration.
-
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared solution using an appropriate gauge needle for the animal model (e.g., 27-30G for mice).
-
Intravenous (IV) Injection: For bolus injections, administer slowly via a tail vein or other appropriate vessel. For infusions, use a syringe pump to maintain a constant, slow rate of administration to avoid acute toxicity.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action in preventing cell death.
References
- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. hexa-his.com [hexa-his.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Why prepare fresh solutions of MDL-28170 for each experiment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MDL-28170, a potent calpain inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prepare fresh solutions of this compound for each experiment?
A1: Preparing fresh solutions of this compound for each experiment is crucial to ensure its potency and the reproducibility of your results. Once dissolved, this compound has limited stability and can degrade, leading to a loss of its inhibitory activity. Several sources recommend that solutions be prepared on the day of use.[1] For optimal results, it is advised that mixed solutions be used immediately.[2] While stock solutions in DMSO can be stored at -20°C or -80°C, their stability is limited, with recommendations for use ranging from two weeks to one month to prevent loss of potency.[1][3][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent, selective, and cell-permeable inhibitor of cysteine proteases, primarily targeting calpain-1 (μ-type) and calpain-2 (M-type). Calpains are calcium-dependent proteases involved in various cellular processes. By inhibiting calpains, this compound has been shown to have neuroprotective effects in various models of neurotrauma and neurodegenerative disease. It is also known to inhibit cathepsin B and γ-secretase.
Q3: What are the recommended solvents for this compound?
A3: this compound is soluble in DMSO and ethanol but insoluble in water. For in vitro studies, DMSO is commonly used to prepare stock solutions. For in vivo applications, a vehicle consisting of a combination of solvents such as polyethylene glycol 300 and ethanol, or DMSO and saline, is often used.
Q4: How should I store this compound?
A4: The lyophilized powder should be stored at -20°C and is stable for at least two years under these conditions. Once in solution, it is recommended to store aliquots at -20°C or -80°C and use them within a month to avoid loss of potency and repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effects. | Degradation of this compound in solution. | Always prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and is within the recommended use-by period (typically within one month at -20°C or -80°C). |
| Improper dissolution of this compound. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution. Sonication may aid in dissolution in some solvents like ethanol. | |
| Precipitation of the compound in aqueous media. | Low solubility of this compound in water. | When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. It may be necessary to use a vehicle containing co-solvents for in vivo studies. |
| Variability between experiments. | Use of aged or improperly stored solutions. | Adhere strictly to the protocol of preparing fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 382.5 g/mol | |
| Purity | >98% | |
| Solubility in DMSO | ≥16.75 mg/mL | |
| 75 mg/mL | ||
| 78 mg/mL | ||
| Solubility in Ethanol | ≥25.05 mg/mL (with ultrasonic assistance) | |
| Storage of Lyophilized Powder | -20°C, stable for ≥ 24 months | |
| Storage of Solution | -20°C, use within 1 month | |
| -80°C, use within 6 months |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a stock solution of this compound, which can then be freshly diluted for each experiment.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour before opening.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.30 mL of DMSO.
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C and use within one month, or at -80°C for up to six months.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of the calpain signaling pathway by this compound.
References
Troubleshooting lack of MDL-28170 efficacy in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering a lack of efficacy with the calpain inhibitor MDL-28170 in cell-based assays.
Troubleshooting Guide
Problem: this compound shows no or low inhibitory activity in my cell-based assay.
This is a common issue that can arise from several factors, ranging from inhibitor preparation and storage to the specifics of the experimental design. Follow this step-by-step guide to identify the potential cause.
Step 1: Verify Inhibitor Integrity and Handling
-
Question: Could my this compound have degraded?
-
Answer: Yes, improper storage and handling can lead to a loss of potency. This compound is stable as a lyophilized powder for up to 24 months when stored at -20°C and desiccated.[1] Once reconstituted in DMSO, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for use within one month, or at -80°C for up to 6 months.[2] Visible signs of degradation in the stock solution can include precipitation or a change in color.[2]
-
-
Question: Did I dissolve this compound correctly?
-
Answer: this compound is soluble in DMSO but insoluble in water.[3] Ensure you are using high-purity, anhydrous DMSO for reconstitution. For a 10 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.30 ml of DMSO.[1] Gentle vortexing or sonication can aid in complete dissolution.
-
Step 2: Evaluate Experimental Parameters
-
Question: Is the concentration of this compound appropriate for my cell line?
-
Answer: The effective concentration of this compound can vary significantly between cell lines and the specific biological process being investigated. Concentrations ranging from the nanomolar to the micromolar range have been reported. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Question: Is the treatment duration optimal?
-
Answer: The timing and duration of this compound treatment are critical. The inhibitor is cell-permeable and acts relatively quickly. However, the onset of the cellular process you are studying and the stability of the inhibitor in your cell culture media can influence the required treatment time. Consider a time-course experiment to identify the optimal window for observing an effect. Some studies pretreat with the inhibitor for 1 hour before inducing the cellular response.
-
-
Question: Could the inhibitor be unstable in my cell culture medium?
-
Answer: Some small molecule inhibitors can be unstable in aqueous culture media at 37°C for extended periods. It is recommended to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Step 3: Consider Cell Line-Specific Factors
-
Question: Do all cell lines respond to this compound in the same way?
-
Answer: No, the expression levels of calpain-1, calpain-2, and the endogenous calpain inhibitor, calpastatin, can vary between cell lines, influencing their sensitivity to this compound. It is advisable to confirm the expression of calpains in your cell line of interest.
-
-
Question: Could my cells be actively removing the inhibitor?
-
Answer: Some cell lines express efflux pumps that can actively transport small molecule inhibitors out of the cell, reducing their intracellular concentration and apparent efficacy. This can be tested by co-incubating the cells with a known efflux pump inhibitor to see if the inhibitory effect of this compound is enhanced.
-
Step 4: Analyze Assay and Readout
-
Question: Is my assay sensitive enough to detect calpain inhibition?
-
Answer: The method used to measure calpain activity is critical. Ensure your assay has a sufficient signal-to-noise ratio and that the chosen substrate is appropriate for the calpain isoforms present in your cells. Fluorometric assays using specific calpain substrates or Western blotting for the cleavage of known calpain substrates (e.g., α-spectrin, talin) are common methods.
-
-
Question: Am I looking at the right downstream event?
-
Answer: Calpain is involved in numerous cellular pathways. The lack of an observed effect might be because the specific downstream event you are measuring is not regulated by calpain in your experimental context, or it could be influenced by redundant pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent, cell-permeable inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain), which are calcium-dependent cysteine proteases. It acts by binding to the active site of the calpain enzyme, preventing it from cleaving its substrates.
Q2: Does this compound have any known off-target effects? A2: Yes, besides inhibiting calpains, this compound has been shown to inhibit cathepsin B and γ-secretase. These off-target activities should be considered when interpreting experimental results.
Q3: What are some common positive controls for an this compound experiment? A3: A good positive control would be a known calpain activator, such as a calcium ionophore (e.g., ionomycin or A23187), to induce calpain activity. For inhibitor validation, another well-characterized calpain inhibitor like calpeptin can be used in parallel.
Q4: Can this compound induce apoptosis on its own? A4: While calpain activity is involved in apoptosis, this compound is generally considered a neuroprotective agent that inhibits cell death. However, the complex interplay between calpains and caspases means that in some contexts, inhibiting calpain could potentially enhance apoptosis. The specific outcome is likely cell-type and stimulus-dependent.
Q5: How can I confirm that calpain is active in my cells before testing the inhibitor? A5: You can measure basal calpain activity using a fluorometric assay with a calpain-specific substrate or by performing a Western blot to detect the cleavage of endogenous calpain substrates like α-spectrin into its characteristic breakdown products (145/150 kDa).
Data Presentation
Table 1: Reported IC50 and EC50 Values of this compound in Various Cell-Based Assays
| Cell Line/System | Assay Type | IC50/EC50 Value | Reference |
| Vero 76 cells | SARS-CoV replication inhibition | 10 µM | Cell Signaling Technology |
| Cell-based assay | General cell-based activity | 14 µM | Cell Signaling Technology |
| Schwann cells | H₂O₂-mediated necrosis inhibition | 50 nM - 50 µM | Selleck Chemicals |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the specific assay used.
Experimental Protocols
Protocol 1: Fluorometric Calpain Activity Assay in Cell Lysates
This protocol provides a method to measure calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound
-
Calpain activator (e.g., ionomycin)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors without calpain inhibitors)
-
Assay buffer (e.g., 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control for calpain activation (e.g., ionomycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Reaction Initiation: Add assay buffer containing the fluorogenic substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over time.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity to the protein concentration.
Protocol 2: Western Blot for Calpain Substrate Cleavage (α-Spectrin)
This protocol allows for the detection of calpain activity by observing the cleavage of an endogenous substrate.
Materials:
-
Cells of interest
-
This compound
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.
-
Protein Quantification: Determine and normalize protein concentrations.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate with the primary anti-α-spectrin antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using a chemiluminescent substrate. Look for the appearance of the ~145/150 kDa cleavage products of α-spectrin as an indicator of calpain activity.
Mandatory Visualizations
Caption: Experimental workflow for a cell-based calpain inhibitor assay.
Caption: Crosstalk between calpain and caspase signaling pathways.
References
Adjusting MDL-28170 concentration for different cell lines
Welcome to the technical support center for the calpain inhibitor, MDL-28170. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable calpain inhibitor.[1][2][3] Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[4] By inhibiting calpain, this compound can prevent the degradation of calpain substrates, thereby influencing downstream signaling pathways and cellular functions. It has been shown to have neuroprotective effects by inhibiting both apoptosis and necrosis.[5] this compound has also been reported to inhibit cathepsin B and γ-secretase.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 24 months. Once dissolved in DMSO, the stock solution should be stored at -20°C and used within one month to maintain its potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What are the typical working concentrations of this compound for different cell lines?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line of interest. Below is a summary of concentrations used in various studies:
| Cell Line | Concentration Range | Reference |
| H1299 | 10 µM | |
| Schwann Cells | 50 nM - 50 µM | |
| PC12 | Not specified | |
| SH-SY5Y | 50 µM | |
| Primary Hippocampal Neurons | Not specified | |
| Macrophages | 6.25 µM - 50 µM | |
| Vero 76 | IC50 of 10 µM |
Q4: How does this compound affect the PI3K/Akt and NF-κB signaling pathways?
This compound can modulate key signaling pathways involved in cell survival and inflammation.
-
PI3K/Akt Pathway: Calpain activation can negatively regulate the PI3K/Akt survival pathway. By inhibiting calpain, this compound can lead to the upregulation of the PI3K/Akt signaling pathway, promoting cell survival.
-
NF-κB Pathway: Calpain is involved in the degradation of IκBα, the inhibitor of the transcription factor NF-κB. Inhibition of calpain by this compound can prevent IκBα degradation, thereby suppressing the activation of the NF-κB signaling pathway, which is often associated with inflammation.
Below are diagrams illustrating the general role of calpain in these pathways.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and narrow it down based on the results.
-
-
Inhibitor Instability: this compound, like many small molecule inhibitors, may have limited stability in aqueous culture media at 37°C for extended periods.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock solution immediately before each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
-
-
Incorrect Preparation or Storage: Improper handling of the compound can lead to its degradation.
-
Solution: Ensure that the lyophilized powder is stored at -20°C and protected from moisture. Once in DMSO, aliquot the stock solution and store it at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
-
-
Cellular Efflux: Some cell lines may actively transport small molecule inhibitors out of the cell, reducing the intracellular concentration.
-
Solution: If you suspect cellular efflux, you can try co-incubating your cells with a known efflux pump inhibitor to see if the inhibitory effect of this compound is enhanced.
-
Problem 2: I am observing high background or inconsistent results in my cytotoxicity assay when using this compound.
Possible Causes and Solutions:
-
DMSO Toxicity: The vehicle used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound used) in your experiments. Ensure that the final concentration of DMSO in the culture media is low (typically below 0.5%) and non-toxic to your cells.
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can influence cell viability independently of calpain inhibition. It is known to also inhibit cathepsin B and γ-secretase.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If you suspect off-target effects, consider using another calpain inhibitor with a different chemical structure as a control.
-
-
Interference with Assay Reagents: The compound itself or its solvent might interfere with the reagents of your cytotoxicity assay.
-
Solution: For colorimetric assays like MTT, run a control without cells to check if this compound or DMSO reacts with the assay reagents and produces a color change.
-
Problem 3: My Western blot results for calpain substrates (e.g., α-spectrin) are inconsistent after this compound treatment.
Possible Causes and Solutions:
-
Incomplete Inhibition: The concentration or duration of this compound treatment may not be sufficient to completely inhibit calpain activity.
-
Solution: Optimize the concentration and treatment time. A time-course experiment can help determine the optimal duration of treatment.
-
-
Variability in Sample Preparation: Inconsistent cell lysis and protein extraction can lead to variable results.
-
Solution: Ensure your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent non-specific protein degradation. Maintain a consistent lysis protocol for all samples.
-
-
Antibody Issues: The primary or secondary antibodies used for Western blotting may not be optimal.
-
Solution: Validate your antibodies to ensure they are specific for the target protein and its cleavage products. Use appropriate positive and negative controls.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on a given cell line to identify the optimal working concentration.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal working concentration for subsequent experiments should be below the IC50 to minimize cytotoxicity unless cell death is the intended outcome.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides an alternative method to the MTT assay for assessing cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
Commercial LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (usually provided in the kit for maximum LDH release control)
-
Plate reader (490 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Maximum LDH release (cells treated with lysis buffer 45 minutes before the assay endpoint)
-
-
Sample Collection: After the desired incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
Protocol 3: Western Blot Analysis of α-Spectrin Cleavage to Assess Calpain Activity
This protocol describes how to detect the cleavage of α-spectrin, a known calpain substrate, as an indicator of calpain activity following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-spectrin (that recognizes both the full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-spectrin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Identify the full-length α-spectrin band (approximately 240 kDa) and the calpain-specific cleavage products (typically 150 and 145 kDa).
-
Quantify the band intensities using densitometry software. A decrease in the intensity of the full-length α-spectrin band and an increase in the intensity of the cleavage products indicate calpain activity. This compound treatment should reduce the appearance of these cleavage products in a dose-dependent manner.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]
- 3. abmole.com [abmole.com]
- 4. scbt.com [scbt.com]
- 5. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MDL-28170 in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the calpain inhibitor MDL-28170 in rodent experiments. It includes data on lethal and tolerable doses, detailed experimental protocols, and troubleshooting guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the lethal dose (LD50) of this compound in rodents?
A definitive LD50 value for this compound in rodent models is not well-established in the available literature. However, studies have reported dose-dependent lethality. In mice, doses higher than 30 mg/kg administered intraperitoneally have been reported to be lethal within hours.[1] In contrast, other studies have used intraperitoneal doses of up to 40 mg/kg in mice and 50 mg/kg in rats without reporting lethal effects, suggesting these are tolerable doses in those specific experimental contexts.[1][2]
Q2: What is the mechanism of action for this compound?
This compound is a potent, cell-permeable inhibitor of calpain-1 and calpain-2, which are calcium-dependent cysteine proteases.[3][4] By inhibiting calpain, this compound can prevent the breakdown of cytoskeletal proteins and other cellular components, which is particularly relevant in neurodegenerative and ischemic conditions. It has been shown to be neuroprotective in models of spinal cord injury, cerebral ischemia, and traumatic brain injury. Additionally, this compound may also inhibit γ-secretase.
Q3: How should I prepare and administer this compound?
This compound is typically dissolved in a vehicle like dimethyl sulfoxide (DMSO) or a mixture of polyethylene glycol (PEG) and ethanol. For intraperitoneal (IP) injections in mice, a stock solution in DMSO can be diluted with saline. For intravenous (IV) administration in rats, it has been dissolved in a PEG 300/ethanol (9:1) mixture. Administration can be a single bolus injection or a bolus followed by continuous infusion, depending on the experimental design.
Troubleshooting Guide
Problem: I am observing acute toxicity or mortality in my rodent models after this compound administration.
-
Possible Cause 1: Dose is too high.
-
Solution: The lethal dose can be close to the effective dose. A study in mice noted that doses above 30 mg/kg were lethal. If you are observing lethality, consider reducing the dose. A dose-response study may be necessary to determine the optimal therapeutic and non-lethal dose for your specific model and administration route.
-
-
Possible Cause 2: Rapid intravenous infusion.
-
Solution: Rapid IV infusion can lead to adverse cardiovascular effects. One study in rabbits reported that a 60 mg/kg IV infusion over 10 minutes was lethal. Administer IV injections slowly and consider a continuous infusion protocol to maintain steady-state concentrations without acute toxicity.
-
-
Possible Cause 3: Vehicle toxicity.
-
Solution: The vehicle used to dissolve this compound, such as DMSO, can have its own toxicity. Ensure you are using a vehicle concentration that is well-tolerated by the animals. Run a vehicle-only control group to assess any effects of the solvent.
-
Problem: I am not observing the expected therapeutic effect of this compound.
-
Possible Cause 1: Insufficient dose or bioavailability.
-
Solution: The half-life of this compound after a single injection may be short. For sustained effects, a repeated dosing regimen or continuous infusion might be necessary. For example, one study on traumatic brain injury in mice used an initial IV dose followed by repeated IP booster injections.
-
-
Possible Cause 2: Timing of administration.
-
Solution: The therapeutic window for this compound can be narrow. Its effectiveness may be significantly reduced if administration is delayed after the initial injury or insult. The optimal timing should be determined based on the pathophysiology of the model being studied.
-
-
Possible Cause 3: Poor solubility or precipitation of the compound.
-
Solution: Ensure that this compound is fully dissolved in the vehicle before administration. If the stock solution is stored, it should be brought to room temperature and vortexed before dilution and injection.
-
Quantitative Data Summary
Table 1: Lethal and Tolerable Doses of this compound in Rodent Models
| Species | Route of Administration | Dose | Outcome | Reference |
| Mouse | Intraperitoneal (IP) | >30 mg/kg | Lethal | |
| Mouse | Intraperitoneal (IP) | 40 mg/kg | Tolerated | |
| Rat | Intravenous (IV) | 30 mg/kg (bolus) | Tolerated | |
| Rat | Intraperitoneal (IP) | 50 mg/kg | Tolerated |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in Mice for Neuroprotection Studies
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 40 mg/mL). Immediately before use, the stock solution is diluted with 0.9% saline to the desired final concentration.
-
Dosing Regimen: For studies on noise-induced hearing loss, mice received multiple intraperitoneal injections. For example, a dose of 40 mg/kg was administered one day before, two hours before, and one hour after the noise exposure, with additional doses on the following day.
-
Control Group: A vehicle control group should receive the same volume of the DMSO/saline solution.
Protocol 2: Intravenous Administration in Rats for Cerebral Ischemia Studies
-
Compound Preparation: this compound is dissolved in a vehicle of polyethylene glycol 300 (PEG 300) and ethanol in a 9:1 ratio.
-
Dosing Regimen: A bolus injection is administered via a catheter, followed by a continuous infusion. For example, a 10 mg/kg bolus was followed by an infusion of 3.33 mg/kg/hour for 6 hours.
-
Control Group: The control group receives a vehicle-only infusion at the same rate and volume.
Visualizations
References
- 1. This compound Has No Analgesic Effect on CCI Induced Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
Avoiding off-target effects of MDL-28170 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively utilize the calpain inhibitor MDL-28170 in experiments while avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Calpain Inhibitor III, is a potent, cell-permeable peptide aldehyde inhibitor of calpain.[1][2] Its primary targets are calpain I (μ-calpain) and calpain II (m-calpain).[2] It also exhibits inhibitory activity against cathepsin B.[3]
Q2: What are the known off-targets of this compound?
Besides its primary targets, this compound is known to inhibit γ-secretase. This off-target effect should be considered when interpreting experimental results, particularly in studies related to Alzheimer's disease or other processes involving γ-secretase activity.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Analysis: Perform a dose-response curve to determine the minimal effective concentration of this compound that inhibits calpain activity without significantly affecting off-targets.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. A structurally different calpain inhibitor can be used as a positive control, while a vehicle control (e.g., DMSO) should be used as a negative control.
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or shRNA knockdown of calpain, to validate that the observed phenotype is due to calpain inhibition.
-
Monitor Off-Target Activity: When possible, directly measure the activity of known off-targets like cathepsin B and γ-secretase to assess the selectivity of your experimental conditions.
Q4: What is the recommended storage procedure for this compound?
Proper storage is essential to maintain the inhibitor's stability and activity.
-
Solid Form: Store the lyophilized powder at -20°C for up to one year.
-
Stock Solution: Prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected calpain inhibition. | Inhibitor Degradation: this compound may degrade in aqueous solutions or with improper storage. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure proper storage of both the solid compound and stock solutions as per the recommendations. |
| Suboptimal Assay Conditions: The pH, temperature, or calcium concentration in your assay may not be optimal for this compound activity. | Optimize your assay buffer conditions. Ensure the presence of an appropriate concentration of a reducing agent like DTT. | |
| Observed cellular effects do not correlate with calpain inhibition. | Off-Target Effects: The observed phenotype might be due to the inhibition of off-targets such as cathepsin B or γ-secretase. | Perform control experiments using inhibitors specific to the suspected off-targets. Use siRNA/shRNA to specifically knock down calpain and see if the phenotype is replicated. |
| Cell Line Specificity: The effect of this compound can vary between different cell lines due to differences in protein expression and signaling pathways. | Characterize the expression levels of calpains and potential off-targets in your cell line. Test the inhibitor in multiple cell lines if possible. | |
| High cytotoxicity observed in cell-based assays. | Off-Target Toxicity: Inhibition of essential cellular proteases can lead to cell death. | Lower the concentration of this compound. Determine the IC50 for cytotoxicity and use a concentration well below this value for your experiments. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary targets and a known off-target.
Table 1: Inhibitory Potency of this compound
| Target | Ki (nM) | IC50 (nM) | EC50 (µM) |
| Calpain | 10 | 11 | 14 |
| Cathepsin B | 25 | - | - |
Ki (Inhibition constant), IC50 (Half-maximal inhibitory concentration), EC50 (Half-maximal effective concentration). Values are approximate and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and provides a method to measure calpain activity in cell lysates.
Materials:
-
Cells or tissue samples
-
Extraction Buffer (provided in commercial kits or a similar buffer containing a reducing agent)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (e.g., this compound for validation, or a different one for comparison)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Harvest 1-2 x 106 cells and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge at high speed for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: 50-200 µg of cell lysate, adjust volume to 85 µL with Extraction Buffer.
-
Positive Control: 1-2 µL of Active Calpain, adjust volume to 85 µL with Extraction Buffer.
-
Negative Control (No Calpain Activity): 85 µL of Extraction Buffer.
-
Inhibitor Control: Pre-incubate your sample lysate with this compound for a specified time before adding the reaction buffer and substrate.
-
-
Reaction:
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Calpain activity can be expressed as Relative Fluorescence Units (RFU) or normalized to the protein concentration of the lysate.
-
Protocol 2: Cell-Based γ-Secretase Activity Assay
This protocol describes a general method for assessing γ-secretase activity in cells, often using a reporter gene assay.
Materials:
-
HEK293 cells stably co-transfected with a γ-secretase substrate (e.g., APP-C99 tagged with a transcription factor) and a corresponding reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
This compound and other γ-secretase inhibitors (e.g., DAPT) as controls.
-
96-well white, clear-bottom microplate.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the stably transfected HEK293 cells into a 96-well plate at a density that allows for optimal growth during the experiment.
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors.
-
Treat the cells with the compounds for a specified period (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
After the incubation period, remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the inhibitor concentration to determine the IC50 value for γ-secretase inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Calpain-mediated apoptotic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the specificity of this compound.
References
- 1. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Efficacy Analysis of Calpain Inhibitors: MDL-28170 vs. Calpeptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used calpain inhibitors, MDL-28170 and Calpeptin. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their specific experimental needs. This analysis is based on a compilation of publicly available experimental data.
Introduction to Calpain Inhibitors
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, calpain inhibitors have emerged as valuable tools for both basic research and as potential therapeutic agents.
This compound , also known as Calpain Inhibitor III, is a potent, cell-permeable peptide aldehyde inhibitor of calpain. It is recognized for its neuroprotective effects and its ability to cross the blood-brain barrier.[1][2]
Calpeptin is another cell-permeable peptide aldehyde that effectively inhibits calpain activity. It is widely utilized in studies of apoptosis, platelet aggregation, and neurodegeneration.[3][4]
Mechanism of Action and Target Specificity
Both this compound and Calpeptin are reversible inhibitors that act by forming a covalent hemiacetal with the active site cysteine residue of calpains. However, their specificity and potency against different calpain isoforms and other proteases, such as cathepsins, can vary.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and Calpeptin against various proteases as reported in the literature. It is important to note that these values can vary depending on the experimental conditions.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | References |
| This compound | Calpain | 10 | 11 | |
| Cathepsin B | 25 | - | ||
| Cathepsin L | - | 2.5 | ||
| Calpeptin | Calpain I (porcine erythrocytes) | - | 52 | |
| Calpain II (porcine kidney) | - | 34 | ||
| Calpain I (human platelets) | - | 40 | ||
| Papain | - | 138 |
Comparative Efficacy in Functional Assays
While direct head-to-head studies are limited, existing literature allows for a comparative assessment of this compound and Calpeptin in various cellular and in vivo models.
Neuroprotection
Both inhibitors have demonstrated neuroprotective properties in various models of neuronal injury.
A study on frataxin-deficient dorsal root ganglia (DRG) neurons, a model for Friedreich's ataxia, showed that both this compound and Calpeptin could protect against the cleavage of the mitochondrial Na+/Ca2+ exchanger (NCLX). In this study, 5 µM of this compound and 25 µM of Calpeptin were used to demonstrate this protective effect.
Inhibition of Apoptosis
Calpains are known to be involved in apoptotic pathways through the cleavage of various substrates, including caspases and Bcl-2 family proteins.
This compound has been shown to inhibit both apoptosis and necrosis in a neonatal rat model of hypoxic-ischemic brain injury. It achieves this by suppressing the breakdown of α-spectrin by both calpain and caspase-3. Furthermore, this compound has been observed to inhibit the NFκB-IκB signaling pathway, which is involved in inflammation and apoptosis.
Calpeptin has been demonstrated to attenuate apoptosis in muscle cells by inhibiting calpain activity. In a model of cisplatin-induced apoptosis in lung adenocarcinoma cells, Calpeptin was shown to block the calpain-mediated cleavage of Bid, a pro-apoptotic Bcl-2 family member, thereby delaying the release of cytochrome c and subsequent cell death.
Experimental Protocols
Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and can be used to assess the inhibitory activity of this compound and Calpeptin on calpain in cell lysates.
Materials:
-
Cells of interest
-
This compound and Calpeptin
-
Extraction Buffer (e.g., from Sigma-Aldrich MAK228 or Abcam ab65308)
-
10X Reaction Buffer (e.g., from Sigma-Aldrich MAK228 or Abcam ab65308)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound, Calpeptin, or vehicle control for the desired time.
-
Harvest 1-2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, with gentle mixing every 5 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume to 85 µL with Extraction Buffer.
-
For a positive control, add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
For a negative control (inhibitor-treated), use lysate from cells pre-treated with a known calpain inhibitor.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Colorimetric Caspase-3 Activity Assay
This protocol, based on commercially available kits, can be used to evaluate the downstream effects of calpain inhibition on apoptosis.
Materials:
-
Cells of interest
-
This compound and Calpeptin
-
Cell Lysis Buffer (e.g., from Abcam ab39401)
-
2X Reaction Buffer (e.g., from Abcam ab39401)
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
DTT (1M)
-
96-well plates
-
Microplate reader (400 or 405 nm)
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells in the presence or absence of this compound or Calpeptin.
-
Lyse 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge for 1 minute at 10,000 x g.
-
Transfer the supernatant to a fresh tube.
-
Determine the protein concentration.
-
-
Assay Reaction:
-
Load 50-200 µg of protein into each well of a 96-well plate.
-
Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 1 µL of 1M DTT.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400 or 405 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by calpain activity and the general workflow for assessing inhibitor efficacy.
Conclusion
Both this compound and Calpeptin are effective calpain inhibitors with broad applications in cellular and in vivo research. The choice between these two compounds will depend on the specific requirements of the experiment, including the target cell type, the desired level of specificity, and the experimental model.
-
This compound may be particularly advantageous for in vivo studies involving the central nervous system due to its ability to cross the blood-brain barrier. Its potent inhibition of both calpain and cathepsin B could be beneficial in contexts where both proteases are pathologically relevant.
-
Calpeptin is a well-characterized inhibitor with a long history of use in a wide range of cellular models. Its efficacy in inhibiting platelet aggregation and apoptosis is well-documented.
Researchers should carefully consider the available data on target specificity and potency when selecting an inhibitor. It is also recommended to perform dose-response experiments to determine the optimal concentration for a given experimental system. The provided protocols and workflows offer a starting point for the systematic comparison of these and other calpain inhibitors.
References
- 1. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 4. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating MDL-28170 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MDL-28170, a potent calpain inhibitor, with other common alternatives. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of relevant signaling pathways to aid in the design and interpretation of in vivo studies.
Comparative Analysis of Calpain Inhibitors
This compound is a potent, cell-permeable inhibitor of calpain-1 and calpain-2, known for its ability to cross the blood-brain barrier, making it a valuable tool for neuroscience research.[1][2] It also exhibits inhibitory activity against cathepsin B and γ-secretase.[3] The following tables provide a quantitative comparison of this compound with other frequently used calpain inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action | Key Features |
| This compound | Calpain-1, Calpain-2, Cathepsin B, γ-secretase | Ki: 10 nM (Calpain), 25 nM (Cathepsin B)[3][4]; IC50: 11 nM (Calpain); EC50: 14 µM (cell-based assay) | Reversible aldehyde inhibitor of cysteine proteases | Cell-permeable, crosses the blood-brain barrier, neuroprotective in vivo. |
| E64 | Pan-cysteine protease inhibitor (Calpains, Cathepsins, Papain) | IC50: 1.4 nM (Cathepsin K), 2.5 nM (Cathepsin L), 4.1 nM (Cathepsin S) | Irreversible epoxide inhibitor | Broad-spectrum cysteine protease inhibitor, not specific to calpains. |
| Calpeptin | Calpain-1, Calpain-2, Cathepsin K | IC50: 5 nM (Calpain); ID50: 52 nM (Calpain-1), 34 nM (Calpain-2) | Reversible peptide aldehyde inhibitor | Cell-permeable. |
| BDA-410 | Calpain-1, Falcipain-2B | IC50: 628 nM (recombinant falcipain-2B), 534 nM (parasite extract), 173 nM (in vitro parasite growth) | Cysteine protease inhibitor | Active against blood-stage malaria. Ameliorates aging-related phenotypes in a mouse model. |
In Vivo Dosing and Administration
Successful in vivo target engagement of this compound has been demonstrated in various rodent models. The optimal dosing and administration route can vary depending on the specific application.
| Inhibitor | Animal Model | Dose | Route of Administration | Observed Effect |
| This compound | Mouse (Traumatic Brain Injury) | 20 mg/kg bolus followed by 40 mg/kg doses | IV bolus, then IP | Reduced spectrin degradation by 40-44%. |
| This compound | Rat (Focal Cerebral Ischemia) | 10 mg/kg bolus followed by 3.33 mg/kg/hr infusion | IV | Dose-dependent reduction in infarct volume. |
| This compound | Rat (Spinal Cord Injury) | 20 mg/kg | IV | Mild calpain inhibition. |
| This compound | Rat (Spinal Cord Injury) | 50 nmoles/19 µg | Intraspinal microinjection | Robust inhibition of calpain activity and substrate proteolysis. |
| E64-d | Rat (Spinal Cord Injury) | 1 mg/kg | IV | Did not inhibit total calpain activity. |
| Calpeptin | Rat (Spinal Cord Injury) | 250 µg/kg | IV | Did not inhibit total calpain activity. |
Experimental Protocols
In Vivo Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published studies for measuring calpain activity in tissue lysates.
Materials:
-
Extraction Buffer (provided with kits, typically containing a buffer, chelators, and reducing agents to prevent auto-activation)
-
10X Reaction Buffer (provided with kits)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK, for negative control)
-
Tissue homogenizer
-
Microcentrifuge
-
Fluorometer or fluorescence plate reader (Ex/Em = 400/505 nm)
-
96-well black plates with clear bottoms
Procedure:
-
Sample Preparation (from brain tissue):
-
Excise and snap-freeze brain tissue in liquid nitrogen.
-
Weigh the frozen tissue and add 10 volumes of ice-cold Extraction Buffer (e.g., 400 µL for 40 mg of tissue).
-
Homogenize the tissue on ice using a sample homogenizer.
-
Sonicate the homogenate at 4°C (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a compatible protein assay (e.g., Coomassie-based, after diluting the sample due to interfering substances in the extraction buffer).
-
-
Assay Reaction:
-
Dilute the tissue lysate to a final concentration of approximately 50-200 µg of protein in 85 µL of Extraction Buffer in a 96-well plate.
-
Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Prepare a negative control by adding a known calpain inhibitor to a sample of the tissue lysate.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Measurement:
-
Read the fluorescence in a fluorometer or plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calpain activity can be expressed as Relative Fluorescence Units (RFU) per milligram of protein.
-
Western Blot for α-Spectrin Cleavage
This protocol provides a method to assess calpain activity by detecting the specific cleavage products of its substrate, α-spectrin.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against α-spectrin (recognizing both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-old lysis buffer with protease inhibitors.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved (e.g., 10 minutes at 80V, then 45 minutes at 150V).
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-spectrin (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities for full-length α-spectrin (~240 kDa) and its calpain-specific cleavage products (~145-150 kDa).
-
Signaling Pathways and Experimental Workflows
Calpain-Mediated Apoptotic Signaling
Overactivation of calpain can initiate a cascade of events leading to apoptosis. One key mechanism involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and Smac/DIABLO, which in turn activate the caspase cascade, culminating in the activation of the executioner caspase-3. Calpain can also directly cleave and activate certain pro-caspases.
Caption: Calpain's role in initiating apoptosis.
Experimental Workflow for In Vivo Target Engagement
This workflow outlines the key steps for validating the in vivo efficacy of a calpain inhibitor like this compound.
Caption: Workflow for in vivo validation.
References
Assessing Calpain Activity: A Comparative Guide to MDL-28170 Utilizing α-Spectrin Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
The calcium-dependent cysteine protease, calpain, plays a critical role in a variety of cellular processes, and its dysregulation is implicated in numerous pathological conditions, including neurodegenerative diseases and ischemic injury. Consequently, the accurate assessment of calpain activity and the efficacy of its inhibitors are paramount in both basic research and therapeutic development. This guide provides a comparative analysis of the calpain inhibitor MDL-28170, focusing on the widely utilized Western blot analysis of α-spectrin degradation as a robust method for confirming its activity.
The Role of α-Spectrin Degradation in Measuring Calpain Activity
α-spectrin, a key cytoskeletal protein, is a well-established substrate for calpain. Upon activation by elevated intracellular calcium levels, calpain cleaves α-spectrin at specific sites, generating characteristic breakdown products (SBDPs). The detection and quantification of these fragments by Western blot serve as a reliable indicator of calpain activity. Calpain-mediated cleavage of αII-spectrin (a common isoform in neurons) produces two signature fragments: a 150 kDa fragment (SBDP150) and a subsequent 145 kDa fragment (SBDP145).[1][2][3] In contrast, caspase-3, another protease involved in apoptosis, cleaves α-spectrin to produce a distinct 120 kDa fragment (SBDP120).[4] This difference in cleavage patterns allows for the specific assessment of calpain-driven proteolytic activity.
This compound: A Potent Calpain Inhibitor
This compound is a potent, cell-permeable peptide aldehyde inhibitor of calpain.[5] It has been demonstrated to effectively reduce the degradation of α-spectrin in various experimental models, thereby confirming its inhibitory action on calpain. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research.
Comparative Analysis of Calpain Inhibitors
While this compound is a widely used calpain inhibitor, several other compounds with varying specificities and potencies are available. This section provides a comparative overview of this compound and other common calpain inhibitors.
| Inhibitor | Target(s) | Potency (Ki or IC50) | Key Characteristics |
| This compound | Calpain I and II, Cathepsin B | Ki: 10 nM (Calpain), 25 nM (Cathepsin B) | Cell-permeable, crosses the blood-brain barrier, widely used in neuroprotection studies. |
| Calpeptin | Calpains, Cathepsins | ID50: 34-52 nM | Cell-permeable peptide aldehyde, also inhibits cathepsins. |
| ALLN (MG-101) | Calpains, Proteasome | Potent inhibitor of both calpains and the proteasome. | Broad-spectrum protease inhibitor. |
| PD150606 | Calpains | Non-peptide, more selective for calpains over some other proteases. | |
| SNJ-1945 | Calpains | Used experimentally to inhibit calpain-mediated proteolysis. |
Note: The potency values (Ki, IC50, ID50) are sourced from various studies and may have been determined under different experimental conditions. Direct comparison of absolute values across different studies should be done with caution.
Experimental Protocols
Western Blot Analysis of α-Spectrin Degradation
This protocol outlines the key steps for assessing calpain activity by analyzing α-spectrin breakdown products.
1. Sample Preparation:
-
Induce calpain activation in cell culture (e.g., using a calcium ionophore like A23187 or glutamate) or utilize tissue homogenates from in vivo models.
-
Treat samples with this compound or other calpain inhibitors at desired concentrations and for the appropriate duration.
-
Lyse cells or tissues in a suitable lysis buffer containing a cocktail of protease inhibitors to prevent non-specific degradation.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-50 µg) from each sample onto a polyacrylamide gel (e.g., 6-8% Tris-glycine gel).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for α-spectrin. An antibody that recognizes the full-length protein and its breakdown products is recommended.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities of full-length α-spectrin (approx. 240 kDa) and the calpain-specific breakdown products (SBDP150 and SBDP145).
-
Normalize the intensity of the breakdown product bands to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Compare the levels of α-spectrin degradation in inhibitor-treated samples to untreated or vehicle-treated controls. A reduction in the intensity of the SBDP150/145 bands indicates inhibition of calpain activity.
Visualizing the Pathway and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of calpain-mediated α-spectrin degradation and a typical experimental workflow for comparing calpain inhibitors.
References
- 1. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MDL-28170: A Non-Selective Inhibitor of Calpain Isoforms
MDL-28170, a widely utilized calpain inhibitor, demonstrates potent inhibition of both calpain-1 and calpain-2, without significant selectivity for either isoform. This guide provides a comprehensive comparison of this compound's activity against calpain-1 and calpain-2, supported by available data and experimental methodologies, to assist researchers in the fields of molecular biology, pharmacology, and drug development.
While specific, directly comparative IC50 or Ki values for this compound against purified calpain-1 and calpain-2 are not consistently reported in the literature, the consensus from multiple studies indicates a lack of significant selectivity. Several sources describe this compound as a potent, non-selective calpain inhibitor[1]. In contrast, other inhibitors have been developed with demonstrated selectivity, highlighting the non-selective nature of this compound[2].
Comparative Inhibitory Profile
The following table summarizes the available inhibitory data for this compound and provides a comparison with a known selective calpain-2 inhibitor.
| Inhibitor | Target(s) | IC50 / Ki (Calpain-1) | IC50 / Ki (Calpain-2) | Selectivity Profile |
| This compound | Calpain-1 and -2 | Potent Inhibitor | Potent Inhibitor | Non-selective |
| Calpain-2-IN-1 | Calpain-2 (selective) | 181 nM (Ki)[2] | 7.8 nM (Ki)[2] | ~23-fold for Calpain-2 |
Experimental Protocols
To determine the inhibitory activity and selectivity of compounds like this compound, in vitro calpain activity assays are commonly employed.
In Vitro Calpain Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified calpain-1 and calpain-2 by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 50 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Activation Buffer (Assay Buffer supplemented with 10 mM CaCl₂)
-
Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a 96-well microplate, add 2 µL of the inhibitor dilution or DMSO (for control).
-
Add 88 µL of Assay Buffer containing the purified calpain enzyme (calpain-1 or calpain-2) at a final concentration of approximately 1-5 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of Activation Buffer containing the calpain substrate (final concentration 20-50 µM).
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm for an AMC-based substrate).
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calpain Signaling Pathways and Inhibition
Calpain-1 and calpain-2 are involved in numerous cellular signaling pathways, and their dysregulation is implicated in various pathological conditions. The non-selective inhibition by this compound impacts both isoforms.
Caption: Calpain activation by calcium and subsequent non-selective inhibition by this compound.
Experimental Workflow for Determining Inhibitor Selectivity
The logical workflow for assessing the selectivity of a calpain inhibitor is a stepwise process involving initial screening followed by detailed characterization.
Caption: Workflow for determining the selectivity of a calpain inhibitor.
References
A Head-to-Head Comparison of MDL-28170 and ALLN for Calpain Inhibition in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used calpain inhibitors, MDL-28170 and ALLN, with a specific focus on their performance in the human neuroblastoma cell line SH-SY5Y. This cell line is a cornerstone model in neurodegenerative disease research, where calpain overactivation is a key pathological feature. The following sections present a comprehensive analysis supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Performance Overview and Key Comparative Data
This compound and ALLN are both potent, cell-permeable calpain inhibitors. However, their efficacy and specificity can vary. The following table summarizes key quantitative data derived from studies on SH-SY5Y cells.
| Parameter | This compound | ALLN | Reference |
| EC50 (Cell-Based Calpain Assay) | 14 ± 1.4 µM | 20 ± 4.2 µM | [1] |
EC50 (Effective Concentration 50) is the concentration of an inhibitor that causes a 50% reduction in the response of a cell-based assay. In this context, it reflects the inhibitor's potency in a cellular environment.
Mechanism of Action and Cellular Effects
Calpains are a family of calcium-dependent cysteine proteases. In SH-SY5Y cells, as in other neuronal models, calpain activation is implicated in apoptosis (programmed cell death) through the cleavage of key cellular proteins.[2][3] Both this compound and ALLN function by inhibiting this proteolytic activity.
A critical substrate of calpain during neurotoxicity is α-spectrin, a cytoskeletal protein.[4][5] Cleavage of α-spectrin by calpain leads to the formation of characteristic breakdown products (SBDPs), notably a 145 kDa fragment. Inhibition of calpain by compounds like this compound has been shown to reduce the formation of this 145 kDa SBDP, indicating effective target engagement in cellular and in vivo models. While direct comparative studies on spectrin cleavage by both inhibitors in SH-SY5Y cells are limited, their established roles as calpain inhibitors suggest a similar mechanism of preventing spectrin degradation.
Calpain activation is an upstream event in some apoptotic cascades. In SH-SY5Y cells, calpain can contribute to the activation of caspases, such as caspase-3, which are key executioners of apoptosis. Therefore, both this compound and ALLN are expected to confer neuroprotection by attenuating these downstream apoptotic events.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols for studying calpain inhibition in SH-SY5Y cells.
SH-SY5Y Cell Culture and Differentiation
For many neuroprotective studies, differentiation of SH-SY5Y cells into a more mature neuronal phenotype is desirable.
-
Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a neuronal phenotype, cells are seeded at a low density. After 24 hours, the medium is replaced with a low-serum (1% FBS) medium containing 10 µM all-trans-retinoic acid (RA). The differentiation medium is replaced every 2-3 days for a total of 6-7 days. Differentiated cells exhibit a more neuron-like morphology with extended neurites.
Calpain Activity Assay (Luminescent)
This assay quantifies calpain activity within cells using a specific substrate.
-
Cell Treatment: Differentiated SH-SY5Y cells are plated in a 96-well plate. The cells are pre-treated with various concentrations of this compound, ALLN, or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Substrate Incubation: The cell-permeable calpain substrate, Suc-LLVY-aminoluciferin, is added to the wells and incubated for 30-60 minutes.
-
Lysis and Detection: A lysis buffer is added to stop the reaction, followed by the addition of a luciferase detection reagent. The luminescence, which is proportional to calpain activity, is measured using a luminometer.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating and Treatment: SH-SY5Y cells are seeded in a 96-well plate. After adherence, they are treated with the desired concentrations of this compound or ALLN, alongside a toxic stimulus (e.g., amyloid-beta peptide) if investigating neuroprotection.
-
MTT Incubation: After the treatment period (e.g., 24-48 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Calpain-mediated apoptosis signaling pathway in SH-SY5Y cells.
Caption: Workflow for comparing calpain inhibitors in SH-SY5Y cells.
Conclusion
Both this compound and ALLN are effective calpain inhibitors in SH-SY5Y cells. Based on the available data, this compound exhibits a slightly lower EC50 value, suggesting higher potency in a cellular context. The choice between these inhibitors may also depend on other factors such as cost, solubility, and the specific experimental conditions. For studies focusing on neuroprotection against apoptosis, both compounds are expected to yield significant protective effects by mitigating the deleterious cleavage of cellular substrates like α-spectrin. The provided experimental protocols and pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at further elucidating the roles of calpain and the comparative efficacy of its inhibitors in neurodegenerative models.
References
- 1. Identification of Small Molecule Inhibitors of β–Amyloid Cytotoxicity through a Cell-based High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of apoptosis with the involvement of calpain and caspase cascades in human malignant neuroblastoma SH-SY5Y cells exposed to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium/calmodulin-dependent protein kinase IV is cleaved by caspase-3 and calpain in SH-SY5Y human neuroblastoma cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Protease Specificity Profile of MDL-28170
For researchers, scientists, and drug development professionals investigating cellular signaling, neurodegenerative diseases, and ischemic events, the selection of a specific and potent protease inhibitor is paramount. This guide provides an objective comparison of MDL-28170 (also known as Calpain Inhibitor III), a widely used calpain inhibitor, with other commercially available alternatives. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing protease specificity, and a diagram of a key signaling pathway modulated by calpain activity.
Quantitative Comparison of Protease Inhibitor Specificity
This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases. It is particularly effective against calpain-1 (μ-calpain) and calpain-2 (m-calpain). Its specificity profile, however, extends to other proteases, most notably cathepsin B. The following table summarizes the inhibitory potency of this compound and several common alternative calpain inhibitors against their primary targets. This data is crucial for selecting the most appropriate inhibitor for a given experimental design, minimizing off-target effects.
| Inhibitor | Primary Target(s) | Calpain-1 (Ki/IC50/ID50) | Calpain-2 (Ki/IC50/ID50) | Cathepsin B (Ki) | Other Notable Targets |
| This compound | Calpain-1, Calpain-2 | Ki: 10 nM[1][2][3] | Ki: 10 nM[1][2] | Ki: 25 nM | γ-secretase |
| ALLN (Calpain Inhibitor I) | Cysteine Proteases | Ki: 190 nM | Ki: 220 nM | Ki: 150 nM | Cathepsin L (Ki: 0.5 nM) |
| Calpeptin | Calpains, Cathepsins | ID50: 40 - 52 nM | ID50: 34 nM | - | - |
| PD150606 | Calpains | - | - | - | Selective for calpains over other cysteine proteases |
Note: Ki (Inhibition constant), IC50 (Half-maximal inhibitory concentration), and ID50 (Half-maximal inhibitory dose) are all measures of inhibitor potency. Lower values indicate greater potency.
Experimental Protocols
Accurate determination of a protease inhibitor's specificity profile is essential for the interpretation of experimental results. Below are detailed methodologies for two common assays used to characterize the activity of calpain inhibitors like this compound.
Fluorogenic Calpain Activity Assay (In Vitro)
This assay quantifies the activity of purified calpain enzymes by measuring the cleavage of a synthetic fluorogenic substrate.
Objective: To determine the in vitro potency (IC50 or Ki) of an inhibitor against purified calpain-1 and calpain-2.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [Suc-LLVY-AMC] or Suc-Leu-Tyr-AMC)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 1 mM EDTA
-
Calcium Chloride (CaCl2) solution
-
This compound and other inhibitors of interest, dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the calpain enzyme (either calpain-1 or calpain-2) to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and CaCl2 to all wells. The final concentration of the substrate should be at or below its Km value.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the calpain activity.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value by fitting the data to a dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell-Based Calpain Activity Assay (Spectrin Cleavage)
This assay assesses the efficacy of a cell-permeable inhibitor in a cellular context by measuring the cleavage of an endogenous calpain substrate, α-spectrin.
Objective: To determine the cellular potency of a calpain inhibitor.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Cell culture medium and reagents
-
This compound and other cell-permeable inhibitors
-
Calcium ionophore (e.g., A23187 or ionomycin)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against α-spectrin (detecting both the full-length protein and the calpain-specific cleavage product)
-
Appropriate secondary antibody
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Induce calpain activation by treating the cells with a calcium ionophore for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against α-spectrin, followed by the secondary antibody.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Quantify the band intensities for full-length α-spectrin (~240 kDa) and the calpain-specific cleavage product (~145/150 kDa).
-
The reduction in the ratio of the cleaved fragment to the full-length protein indicates the inhibitory activity of the compound in a cellular environment.
Calpain and the PI3K/Akt Signaling Pathway
Calpains are involved in a multitude of cellular signaling pathways. One critical pathway regulated by calpain is the PI3K/Akt survival pathway. Overactivation of calpain can lead to the cleavage and inactivation of key signaling molecules, including the p85 regulatory subunit of PI3K, thereby inhibiting pro-survival signals. Inhibition of calpain by this compound can prevent this cleavage, leading to the activation of Akt and the promotion of cell survival.
Caption: Calpain's role in the PI3K/Akt pathway and its inhibition by this compound.
This guide provides a comparative overview of this compound's protease specificity, offering researchers the necessary data and protocols to make informed decisions for their studies. The provided information highlights the potency and selectivity of this compound as a calpain inhibitor while also acknowledging its effects on other proteases like cathepsin B.
References
Efficacy of MDL-28170 in Traumatic Brain Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The calpain inhibitor MDL-28170 has demonstrated neuroprotective effects in various preclinical models of traumatic brain injury (TBI). This guide provides a comprehensive comparison of its efficacy across different TBI models, alongside other neuroprotective agents. Experimental data, detailed protocols, and mechanistic pathways are presented to inform future research and drug development in the TBI field.
Comparative Efficacy of Neuroprotective Agents in TBI Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator agents in rodent models of TBI.
Table 1: Efficacy of this compound in the Controlled Cortical Impact (CCI) Model in Mice
| Treatment Regimen | Outcome Measure | Result |
| 20 mg/kg IV at 15 min, followed by 40 mg/kg IP at 45 min, 2h 45min, and 4h 45min post-TBI | α-spectrin degradation at 24h post-TBI | Reduced by 44% in cortex and 40% in hippocampus[1][2] |
| Treatment initiated 1h post-TBI (same dosing as above) | α-spectrin degradation at 24h post-TBI | Significant reduction in cortex and hippocampus[1][2] |
| Treatment initiated 3h post-TBI (same dosing as above) | α-spectrin degradation at 24h post-TBI | No significant effect[1] |
| Extended dosing regimen | Hemispheric lesion volume | No significant reduction |
Table 2: Efficacy of this compound in the Fluid Percussion Injury (FPI) Model in Rats
| Treatment Regimen | Outcome Measure | Result |
| Single 30 mg/kg IV dose 30 min pre-injury | Corpus callosum function and structure | Neuroprotective effects lasted up to 7 days |
| Single dose 30 min post-injury | Corpus callosum function and structure | Neuroprotection only up to 3 days |
| Single dose up to 4h post-injury | Corpus callosum structural integrity | Effective |
| 30 min post-injury dose + reinforcement injections at 24h and 48h | Corpus callosum function and structure | Protection lasted 14 days |
Table 3: Comparison with Other Neuroprotective Agents in TBI Models
| Agent | TBI Model | Efficacy |
| SNJ-1945 (non-selective calpain inhibitor) | Controlled Cortical Impact (CCI) | Lacked sufficient efficacy |
| NA-101 (selective calpain-2 inhibitor) | Controlled Cortical Impact (CCI) | Single injection (0.3 mg/kg IP) at 1h or 4h post-TBI significantly reduced lesion volume at 3 days. Repeated daily injections significantly reduced lesion volume at 1 month |
| Cyclosporine A (mitochondrial protectant) | Controlled Cortical Impact (CCI) | Produces at least a partial decrease in lesion volume |
Experimental Protocols
Controlled Cortical Impact (CCI) Model
The CCI model is a widely used and highly reproducible model of focal TBI.
-
Animal Model: Male CF-1 mice.
-
Anesthesia: Isoflurane or sodium pentobarbital.
-
Surgical Procedure: A craniotomy is performed over the parietal cortex. A pneumatically driven impactor tip is used to produce a controlled cortical contusion at a specific velocity and depth (e.g., 3.5 m/s velocity, 1.0 mm depth).
-
This compound Administration:
-
Dose-Response and Pharmacodynamics: Intravenous (IV) or intraperitoneal (IP) injections of this compound were evaluated for their ability to inhibit calpain-2 activity in brain homogenates.
-
Efficacy Studies: An optimized regimen involved an initial IV dose followed by subsequent IP booster injections to maintain effective brain levels of the inhibitor. For example, a 20 mg/kg IV dose 15 minutes post-TBI was followed by 40 mg/kg IP doses at 45 minutes, 2 hours 45 minutes, and 4 hours 45 minutes post-TBI.
-
-
Outcome Assessment:
-
Western Blotting: Analysis of α-spectrin breakdown products (SBDPs) in cortical and hippocampal tissue 24 hours post-TBI to quantify calpain activity.
-
Histology: Aminocupric silver staining to measure hemispheric lesion volume.
-
Fluid Percussion Injury (FPI) Model
The FPI model is utilized to create a combination of focal and diffuse brain injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A craniotomy is made over the parietal cortex, and a Luer-Lok fitting is secured to the skull. A pendulum strikes a piston in a reservoir of saline, sending a fluid pressure pulse to the dura, causing injury.
-
This compound Administration:
-
Single Dose: A single tail vein bolus injection of this compound (e.g., 30 mg/kg) was administered at various time points before or after FPI.
-
Multiple Doses: In some studies, an initial post-injury injection was followed by reinforcement injections at 24 and 48 hours.
-
-
Outcome Assessment:
-
Electrophysiology: Measurement of compound action potentials in the corpus callosum to assess axonal function.
-
Immunohistochemistry: Staining for amyloid precursor protein (APP) as a marker of impaired axoplasmic transport and axonal injury.
-
Signaling Pathways and Experimental Workflow
Calpain Activation Cascade in TBI
Traumatic brain injury leads to a massive influx of calcium into neurons, which activates calpain, a calcium-dependent cysteine protease. Activated calpain then cleaves various cellular substrates, including cytoskeletal proteins like α-spectrin, leading to neuronal damage and death. This compound acts by inhibiting calpain, thereby reducing the degradation of these critical proteins.
General Experimental Workflow for Evaluating this compound in TBI
The following diagram outlines a typical experimental workflow for assessing the efficacy of a neuroprotective compound like this compound in a preclinical TBI model.
References
- 1. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor this compound in the mouse controlled cortical impact traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-reactivity of MDL-28170 with Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of MDL-28170 against its primary target, calpain, and other cysteine proteases. The information is intended to assist researchers in designing experiments and interpreting data related to the use of this inhibitor.
Overview of this compound
This compound is a potent, cell-permeable peptide aldehyde inhibitor of calpain, a family of calcium-dependent cysteine proteases. It is widely used in research to investigate the role of calpains in various physiological and pathological processes, including neurodegeneration, ischemic injury, and apoptosis. While recognized for its calpain inhibition, understanding its cross-reactivity with other cysteine proteases, such as cathepsins and caspases, is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been evaluated against several cysteine proteases. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
| Protease Family | Specific Protease | Inhibitor Potency (Kᵢ / IC₅₀ / EC₅₀) | Reference |
| Calpains | Calpain (general) | Kᵢ = 10 nM | [1][2] |
| Calpain (in cell-based assay) | EC₅₀ = 14 µM | [3] | |
| Cathepsins | Cathepsin B | Kᵢ = 25 nM | [4] |
| Other Proteases | Trypsin-like serine proteases | No significant inhibition reported | |
| Caspase-1 | Reported to have high selectivity for calpain over caspase-1 | ||
| Cathepsin D | Reported to have high selectivity for calpain over cathepsin D |
Experimental Protocols
To determine the inhibitory activity and selectivity of this compound, fluorometric assays are commonly employed. These assays utilize synthetic substrates that release a fluorescent molecule upon cleavage by the target protease.
Protocol 1: In Vitro Calpain Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound against calpain using a fluorogenic substrate.
Materials:
-
Purified calpain-1 (µ-calpain) or calpain-2 (m-calpain)
-
This compound
-
Calpain substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.2
-
Activation Solution: 20 mM CaCl₂
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare the calpain substrate stock solution in DMSO. Dilute with Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Dilute the purified calpain enzyme in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the desired volume of Assay Buffer.
-
Add a small volume of the this compound dilution or DMSO (for the no-inhibitor control).
-
Add the diluted calpain enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the calpain substrate solution to each well.
-
Immediately start monitoring the increase in fluorescence over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
-
Protocol 2: In Vitro Cathepsin B Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on cathepsin B activity.
Materials:
-
Purified human Cathepsin B
-
This compound
-
Cathepsin B substrate: Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare this compound and substrate stock solutions in DMSO as described in Protocol 1. Dilute the substrate with Assay Buffer to the desired working concentration.
-
Activate the purified cathepsin B according to the manufacturer's instructions. Dilute the activated enzyme in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the desired volume of Assay Buffer.
-
Add a small volume of the this compound dilution or DMSO.
-
Add the diluted, activated cathepsin B to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the cathepsin B substrate solution.
-
Monitor the fluorescence increase kinetically at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ value as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
The interplay between calpains, cathepsins, and caspases is crucial in the regulation of cell death pathways, such as apoptosis. This compound, by inhibiting calpain and to some extent cathepsin B, can modulate these intricate signaling networks.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a typical workflow for determining the selectivity profile of a protease inhibitor like this compound.
Caption: Workflow for determining the selectivity profile of this compound.
Calpain-Caspase Crosstalk in Apoptosis
This compound can interfere with the apoptotic cascade by inhibiting calpain, which is known to interact with the caspase pathway. The following diagram illustrates a simplified model of this crosstalk.
Caption: Simplified signaling pathway of calpain-caspase crosstalk in apoptosis.
References
Comparative Guide to the In Vitro Validation of MDL-28170's IC50 for Calpain
This guide provides an objective comparison of MDL-28170, a potent calpain inhibitor, with other alternative inhibitors. It includes supporting experimental data on their half-maximal inhibitory concentrations (IC50) and a detailed protocol for the in vitro validation of these values.
This compound (also known as Calpain Inhibitor III) is a selective, cell-permeable peptide inhibitor of calpain I (μ-calpain) and calpain II (m-calpain).[1] Its ability to cross the blood-brain barrier has made it a valuable tool in studying the roles of calpain in neurodegenerative diseases and ischemic events.[1][2] Validating its inhibitory potency through in vitro assays is a critical step for researchers in pharmacology and drug development.
Comparative IC50 Data for Calpain Inhibitors
The following table summarizes the in vitro IC50 values for this compound and other common calpain inhibitors, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 (in vitro) |
| This compound | Calpain, Cathepsin B | 11 nM [2][3] |
| Calpeptin | Calpain I, Calpain II | 5 - 52 nM |
| Calpain Inhibitor I | Calpain 1 | 100 nM |
| CAST Peptide | Calpain 1 | ~100 nM |
| NA101 | Calpain | 1130 nM |
| PD 150606 | Calpain | Not specified, selective |
Experimental Protocol: In Vitro Fluorometric Calpain Activity Assay
This protocol outlines a standard method for determining the IC50 value of a calpain inhibitor using a fluorometric assay. The principle relies on the cleavage of a specific fluorogenic substrate by calpain, which releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is used to calculate its potency.
1. Principle of the Assay
The assay measures the activity of purified calpain by monitoring the cleavage of a fluorogenic substrate, such as Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin). The substrate itself is non-fluorescent but upon cleavage by calpain, it releases the highly fluorescent AFC (7-Amino-4-trifluoromethylcoumarin). The fluorescence intensity, measured at an excitation/emission wavelength of approximately 400/505 nm, is directly proportional to calpain activity. The IC50 value is determined by measuring the reduction in this activity across a range of inhibitor concentrations.
2. Materials and Reagents
-
Purified active calpain enzyme (e.g., human calpain-1)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Assay Buffer (containing Tris-HCl, CaCl2, and a reducing agent like DTT)
-
This compound and other inhibitors of interest
-
DMSO (for dissolving inhibitors)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
3. Experimental Procedure
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of final concentrations for the assay (e.g., from 1 pM to 100 µM).
-
Reaction Setup:
-
In a 96-well microplate, add the desired volume of each inhibitor dilution. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" blank control.
-
Add the diluted active calpain enzyme to all wells except for the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the calpain substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The optimal incubation time may vary depending on enzyme concentration and should be determined empirically to ensure the reaction remains in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
4. Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the "no enzyme" blank from all other readings.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Inhibitor Well / Fluorescence of 'No Inhibitor' Control Well))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of calpain activity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro validation of a calpain inhibitor's IC50 value.
References
- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 2. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]
- 3. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MDL-28170
This document provides crucial safety and logistical information for the proper disposal of MDL-28170, a potent, cell-permeable calpain inhibitor. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available resources. The following disposal procedures are based on general best practices for laboratory chemical waste and information available for similar calpain inhibitors. It is imperative to consult the official SDS provided by your specific supplier for complete and accurate safety and disposal information before handling this compound.
General Principles for Laboratory Chemical Disposal
The disposal of any chemical reagent, including this compound, must be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] Improper disposal can lead to environmental contamination and pose public health risks.[1]
Step-by-Step Disposal Procedures
-
Waste Identification and Collection : All materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[1]
-
Container Requirements : The waste container must be in good condition, chemically compatible with this compound, and equipped with a tightly sealing lid.[1] The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[1]
-
Waste Segregation : Do not mix this compound waste with other incompatible waste streams. While specific incompatibilities for this compound are not detailed, it is prudent to avoid strong oxidizing agents, a common incompatibility for organic compounds. Store the waste container in a designated, secure satellite accumulation area within the laboratory.
-
Solutions : Solutions of this compound, such as those dissolved in DMSO or ethanol, should not be disposed of down the drain. They must be collected in a designated hazardous waste container for liquid waste.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.
Quantitative Data and Physical Properties
| Property | Value | Source |
| Molecular Formula | C22H26N2O4 | |
| Molecular Weight | 382.5 g/mol | |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | |
| Storage Temperature | -20°C | |
| Incompatibility | Strong oxidizing agents (general recommendation for organic compounds) | |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) (based on similar compounds) |
Experimental Protocols
No specific experimental protocols for the deactivation or neutralization of this compound for disposal purposes were found in the available resources. The recommended procedure is to treat all this compound waste as hazardous and to arrange for its disposal through professional services.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
